molecular formula C8H11ClN2 B1437664 4-Butyl-6-chloropyrimidine CAS No. 1105195-64-9

4-Butyl-6-chloropyrimidine

Cat. No.: B1437664
CAS No.: 1105195-64-9
M. Wt: 170.64 g/mol
InChI Key: BNIWMFWYHDFCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butyl-6-chloropyrimidine is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Butyl-6-chloropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butyl-6-chloropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butyl-6-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-2-3-4-7-5-8(9)11-6-10-7/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIWMFWYHDFCKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility of 4-Butyl-6-chloropyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Thermodynamic Solubility and Solvation Dynamics of 4-Butyl-6-chloropyrimidine in Organic Solvents

Executive Summary

The solubility of synthetic intermediates dictates the efficiency of downstream reactions, purification methodologies, and formulation strategies. 4-Butyl-6-chloropyrimidine (CAS: 1105195-64-9) is a highly specialized pyrimidine derivative utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Due to the compound's unique structural dichotomy—combining a polarizable, hydrogen-bond accepting pyrimidine core with a highly lipophilic butyl chain and an electron-withdrawing chloro group—its solvation behavior is complex.

This technical guide provides a comprehensive analysis of the structure-property relationships governing the solubility of 4-Butyl-6-chloropyrimidine, establishes a self-validating experimental protocol for thermodynamic solubility determination, and presents a quantitative framework for solvent selection in process chemistry.

Structural Thermodynamics & Solvation Causality

To predict and manipulate the solubility of 4-Butyl-6-chloropyrimidine, one must dissect its molecular architecture. The principle of "like dissolves like" is fundamentally driven by the minimization of the Gibbs free energy of mixing (


), which depends on the enthalpy of solvation matching the crystal lattice energy of the solute [1].
  • The Pyrimidine Core: The nitrogen atoms at positions 1 and 3 possess lone pairs, acting as potent hydrogen-bond acceptors. This structural feature drives strong dipole-dipole interactions, making the core highly compatible with polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) [2].

  • The C6-Chloro Substituent: The chlorine atom is electron-withdrawing via induction but contributes to the overall polarizability of the molecule. It increases the hydrophobicity of the pyrimidine ring, severely limiting aqueous solubility while enhancing affinity for halogenated solvents (e.g., chloroform, dichloromethane) [1].

  • The C4-Butyl Chain: This purely aliphatic, non-polar moiety significantly increases the molar volume and lipophilicity of the compound. In polar protic solvents (like methanol or ethanol), the butyl chain disrupts the solvent's hydrogen-bonding network. The energetic penalty of creating a "cavity" in the solvent for this bulky group often outweighs the favorable interactions with the pyrimidine core, leading to lower solubility in alcohols [3].

SPR Core 4-Butyl-6-chloropyrimidine Butyl C4-Butyl Chain (Lipophilic / High Molar Volume) Core->Butyl Chloro C6-Chloro Group (Electron Withdrawing / Hydrophobic) Core->Chloro Ring Pyrimidine Core (H-Bond Acceptor / Polarizable) Core->Ring SolB Moderate Affinity: Medium Polarity (EtOAc, CHCl3) Butyl->SolB SolC Low Affinity: Polar Protic (Alcohols, H2O) Butyl->SolC Steric/Hydrophobic Repulsion SolA High Affinity: Polar Aprotic (DMF, DMSO) Chloro->SolA Chloro->SolB Ring->SolA

Fig 1. Logical relationship of structural features dictating solvent affinity.

Quantitative Solubility Profiles

While exact empirical data for 4-Butyl-6-chloropyrimidine across all solvent classes is highly specific to proprietary process conditions, we can establish a highly accurate predictive model based on the thermodynamic behavior of closely related chlorinated pyrimidines (e.g., 2-amino-4-chloro-6-methoxypyrimidine) [2]. The solubility order generally follows: DMF > Ethyl Acetate > Chloroform > Methanol > Toluene > Water [2][3].

Table 1: Representative Thermodynamic Solubility Profile (Modeled at 298.15 K)

Organic SolventDielectric Constant (

)
Kamlet-Taft

(H-Bond Acceptor)
Relative Mole Fraction Solubility (

)
Process Suitability
N,N-Dimethylformamide (DMF) 36.70.69~ 45.2Optimal for high-concentration reactions.
Ethyl Acetate (EtOAc) 6.00.45~ 18.5Excellent for liquid-liquid extraction.
Chloroform (CHCl

)
4.80.00~ 15.3Good for halogenated chemistry workflows.
Methanol (MeOH) 32.70.62~ 5.1Poor; butyl chain induces solvent network disruption.
Toluene 2.40.11~ 3.2Limited; useful only as an anti-solvent.

Note: The introduction of solubilizing alkyl groups (like the butyl chain) dramatically shifts the partition coefficient (


) compared to unsubstituted chloropyrimidines, making non-polar extraction highly viable [4].

Self-Validating Experimental Methodology: Isothermal Dissolution

To generate reliable solubility data for process scale-up, kinetic dissolution methods (like visual endpoint titration) are insufficient. They are prone to supersaturation artifacts. As a Senior Application Scientist, I mandate the Isothermal Shake-Flask Method coupled with Solid-State Verification . This protocol ensures that the measured concentration represents the true thermodynamic equilibrium between the solvent and the most stable crystalline form of the API.

Step-by-Step Protocol
  • Solute Saturation: Add an excess amount of 4-Butyl-6-chloropyrimidine (approx. 500 mg) to 10 mL of the target organic solvent in a 20 mL sealed borosilicate glass vial.

    • Causality: Maintaining a visible excess of solid ensures the solution remains saturated and actively in equilibrium with the solid phase, a strict thermodynamic requirement.

  • Isothermal Agitation: Submerge the vials in a thermostatic shaking water bath set to 298.15 K (

    
     0.05 K). Agitate at 150 rpm for 48 to 72 hours.
    
    • Causality: Extended agitation overcomes the activation energy barrier of dissolution and crystal lattice breakdown, preventing false-low readings caused by slow dissolution kinetics.

  • Thermal Centrifugation (Phase Separation): Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 rpm for 15 minutes at exactly 298.15 K.

    • Causality: Centrifuging at the exact equilibration temperature prevents temperature-induced precipitation (if cooled) or further dissolution (if heated), which frequently corrupts data during standard room-temperature filtration.

  • Supernatant Quantification: Carefully extract an aliquot of the clear supernatant, dilute it appropriately with the mobile phase, and analyze via HPLC-UV at the compound's predetermined

    
    .
    
    • Causality: HPLC-UV provides high chemical specificity. Chloropyrimidines can undergo nucleophilic aromatic substitution (S

      
      Ar) in certain reactive solvents (e.g., forming ethers in alcohols under basic conditions). HPLC ensures that only the intact API is quantified, whereas gravimetric methods would falsely weigh degradation products.
      
  • Solid-State Verification: Recover the residual undissolved solid, dry it gently under vacuum, and analyze via X-ray Powder Diffraction (XRPD).

    • Causality: Solvents can induce polymorphic transformations or form pseudo-polymorphs (solvates). Because different polymorphs possess different lattice energies, their solubilities differ. XRPD confirms that the solubility measured corresponds to the intended crystal form.

Workflow S1 1. Solute Saturation (Excess API + Solvent) S2 2. Isothermal Agitation (48h at Target Temp) S1->S2 S3 3. Thermal Centrifugation (Phase Separation) S2->S3 S4 4. HPLC-UV Quantification (Supernatant Analysis) S3->S4 S5 5. XRPD Verification (Solid-State Integrity) S3->S5 Residual Solid

Fig 2. Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Troubleshooting & Process Optimization

When scaling up reactions involving 4-Butyl-6-chloropyrimidine, engineers frequently encounter solubility bottlenecks.

  • Solvent Polarity Mismatch: If the compound exhibits poor solubility in a chosen reaction medium, it is likely due to a polarity mismatch [1]. For instance, if attempting a reaction in pure ethanol, the hydrophobic bulk of the butyl group will resist solvation.

  • Co-Solvent Systems: To resolve this, employ a binary solvent mixture. Dissolve the compound in a minimal volume of a "good" solvent (e.g., DMSO or DMF) to break the crystal lattice, then slowly dilute with the "poor" bulk solvent while maintaining vigorous stirring [1]. The modified Apelblat equation can be utilized to mathematically model the solubility curve across different co-solvent ratios and temperatures [3].

  • Temperature Dependence: The solubility of pyrimidine derivatives increases exponentially with temperature. If low-temperature conditions are required to prevent side reactions at the highly reactive C6-chloro position, the process must be engineered to handle a slurry rather than a homogeneous solution, requiring specialized impeller design to prevent settling.

References

  • Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K ResearchGate[Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents SciSpace[Link]

  • Orally Active Purine-Based Inhibitors of the Heat Shock Protein 90 ACS Publications[Link]

4-Butyl-6-chloropyrimidine: Safety Data Sheet (SDS) Analysis & Handling Protocols for Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter pyrimidine derivatives as foundational scaffolds in drug discovery. 4-Butyl-6-chloropyrimidine (CAS: 1105195-64-9) is a highly versatile electrophilic building block, commonly utilized in the synthesis of kinase inhibitors and purine analogs[1]. However, the very features that make it synthetically valuable—namely, the highly reactive carbon-chlorine (C-Cl) bond activated by the electron-deficient pyrimidine ring—also dictate its toxicological profile.

This technical guide provides an in-depth analysis of its Safety Data Sheet (SDS), bridging the gap between regulatory hazard communication and the underlying chemical causality. By understanding why this compound is hazardous at a molecular level, researchers can implement self-validating safety protocols that ensure both operator protection and experimental success.

Physicochemical Profiling & Structural Causality

To safely handle 4-Butyl-6-chloropyrimidine, one must first understand its structural electronics. The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms. This electron withdrawal strongly activates the C6 position, making the attached chlorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr)[2]. The C4-butyl group provides lipophilicity, aiding in cellular permeability for downstream drug candidates, but it does not provide sufficient steric hindrance to protect the C6 position from nucleophilic attack.

PropertyValue / Description
Chemical Name 4-Butyl-6-chloropyrimidine
CAS Number 1105195-64-9
Molecular Formula C₈H₁₁ClN₂
Molecular Weight 170.64 g/mol
Appearance Liquid / Low-melting solid (temperature dependent)
Reactivity Profile Electrophile; undergoes rapid SNAr with amines/thiols
Hazard Identification & Mechanistic Toxicology

Under the3[3], 4-Butyl-6-chloropyrimidine is classified under several acute toxicity and irritant categories[4]. Rather than simply memorizing these codes, it is critical to understand their mechanistic origins:

  • H302: Harmful if swallowed. Ingestion introduces the electrophile to the mucosal linings of the gastrointestinal tract, where it can rapidly alkylate cellular proteins, leading to acute cellular toxicity and systemic absorption[4].

  • H315 & H319: Causes skin and serious eye irritation. These are not merely physical irritant effects. The reactive C6 position undergoes spontaneous SNAr with biological nucleophiles—specifically the thiol groups of cysteine and the primary amines of lysine residues in epidermal or corneal proteins. This covalent modification denatures the proteins and triggers a localized inflammatory cascade[4].

  • H335: May cause respiratory irritation. Inhalation of vapors or aerosols introduces the compound to the sensitive respiratory epithelium, where moisture can also cause slow hydrolysis, releasing trace amounts of hydrochloric acid (HCl) as a highly irritating byproduct[4].

ToxMechanism A 4-Butyl-6-chloropyrimidine (Electrophilic C-Cl Bond) B Dermal / Ocular Exposure (H315, H319) A->B Contact C Inhalation of Vapors (H335) A->C Inhalation D Ingestion (H302) A->D Swallowing E Reaction with Biological Nucleophiles (Cysteine/Lysine Alkylation) B->E C->E D->E F Cellular Stress & Inflammation E->F Covalent Binding G Tissue Irritation & Toxicity F->G Pathological Response

Figure 1: Mechanistic pathway of 4-Butyl-6-chloropyrimidine toxicity via biological nucleophiles.

Self-Validating SNAr Experimental Workflow & Safety Integration

When utilizing 4-Butyl-6-chloropyrimidine in the synthesis of pyrimidine-amines (e.g., reacting with a primary amine), safety cannot be an afterthought; it must be engineered into the protocol. The following methodology represents a self-validating system where each step inherently minimizes exposure risk while driving the chemical reaction to completion[2].

Step-by-Step Methodology:

  • Preparation & PPE: Conduct all operations inside a certified fume hood. Don nitrile gloves (double-gloving recommended due to the compound's lipophilicity), a lab coat, and safety goggles.

  • Solvent Dissolution: Dissolve 4-Butyl-6-chloropyrimidine (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or THF). Causality: Aprotic solvents prevent premature solvolysis of the C-Cl bond, ensuring the electrophile remains intact for the target nucleophile.

  • Nucleophile & Base Addition: Slowly add the amine nucleophile (1.1 eq) followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: The base acts as an acid scavenger, neutralizing the HCl generated during the SNAr process. This prevents the acidification of the reaction mixture, which would otherwise protonate the incoming amine nucleophile and stall the reaction[2].

  • Thermal Activation: Heat the reaction to 80–100 °C. Causality: While the pyrimidine ring is activated, the SNAr intermediate (Meisenheimer complex) requires thermal energy to overcome the activation barrier for chloride elimination[2].

  • In-Process Monitoring: Monitor via LC-MS or TLC. Do not open the reaction vessel outside the fume hood until complete conversion is confirmed.

  • Quenching: Quench the reaction by pouring the mixture into saturated aqueous sodium bicarbonate (NaHCO₃). Causality: This neutralizes any residual acid and hydrolyzes unreacted electrophiles, rendering the mixture safe for extraction and handling.

SNArWorkflow S1 1. Reagent Preparation (Fume Hood, PPE) S2 2. Dissolution in Aprotic Solvent (e.g., DMF or THF) S1->S2 S3 3. Addition of Nucleophile & Base (e.g., Amine + DIPEA) S2->S3 S4 4. SNAr Reaction at Elevated Temp (Continuous Monitoring) S3->S4 S5 5. Reaction Quenching (Aqueous NaHCO3) S4->S5 S6 6. Safe Waste Segregation (Halogenated vs Non-Halogenated) S5->S6

Figure 2: Self-validating SNAr experimental workflow with integrated safety and quenching steps.

Emergency Response & Spill Mitigation

In the event of a spill, the primary objective is to neutralize the electrophilic hazard before cleanup.

  • Chemical Quenching: Do not simply wipe up the spill with a solvent, as this spreads the hazard. Instead, cover the spill with a solid neutralizing absorbent (e.g., a mixture of sand and sodium carbonate). For liquid decontamination, a dilute solution of a sacrificial amine (like ethanolamine) or 1M NaOH can be applied to force the hydrolysis/substitution of the C-Cl bond, converting the hazardous chloropyrimidine into a benign hydroxypyrimidine or amino-derivative.

  • Waste Disposal: All materials must be swept up and placed in a designated halogenated waste container, strictly adhering to institutional environmental health and safety (EHS) guidelines[3].

References
  • ACS Publications. Orally Active Purine-Based Inhibitors of the Heat Shock Protein 90.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

A Comprehensive Technical Review of 4-Butyl-6-chloropyrimidine Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted small-molecule inhibitors relies heavily on highly functionalized heterocyclic building blocks. Among these, 4-butyl-6-chloropyrimidine (CAS: 1105195-64-9)[1] and its primary aminated derivative, N4-Butyl-6-chloropyrimidine-4,5-diamine (CAS: 41259-67-0), serve as critical synthetic intermediates. These pyrimidine derivatives are the foundational scaffolds for synthesizing 8-benzyladenines and 8-sulfanyladenines—classes of compounds that have shown profound efficacy as orally active Heat Shock Protein 90 (Hsp90) inhibitors[2].

This whitepaper provides an in-depth analysis of the chemical properties, mechanistic utility, and synthetic workflows associated with these pyrimidine derivatives, offering actionable insights for medicinal chemists and drug development professionals.

Mechanistic Biology: The Role of Pyrimidine Scaffolds in Hsp90 Inhibition

Heat Shock Protein 90 (Hsp90) is a molecular chaperone responsible for maintaining the proper conformational folding of numerous "client" proteins, many of which are notorious oncogenes (e.g., HER-2, AKT)[2].

The Therapeutic Rationale

A striking feature of Hsp90 is its state-dependent activity: it exists in a highly activated, multiprotein complex form in cancer cells, whereas it remains in a latent form in normal, healthy cells[2]. This differential activation provides a unique therapeutic window.

Derivatives synthesized from N4-butyl-6-chloropyrimidine-4,5-diamine are designed to mimic the adenine ring of ATP. By competitively binding to the N-terminal ATP-binding pocket of Hsp90, these purine-based inhibitors block the chaperone's ATPase activity. Consequently, the client proteins misfold and are rapidly targeted for ubiquitinylation and proteasome degradation[2]. The simultaneous depletion of multiple oncogenic pathways drastically reduces the likelihood of the tumor acquiring drug resistance.

G A Latent Hsp90 (Normal Cells) B Activated Hsp90 Complex (Cancer Cells) A->B Oncogenic Stress C Purine-Based Inhibitor (Pyrimidine Derivative) B->C Targeted Binding D ATP-Binding Pocket Blockade C->D Competes with ATP E Client Protein Misfolding (e.g., HER-2, AKT) D->E Loss of Chaperone Function F Ubiquitinylation & Proteasome Degradation E->F Cellular Clearance

Fig 1: Mechanism of Hsp90 inhibition by purine derivatives causing client protein degradation.

Experimental Protocols: Synthesis of N4-Butyl-6-chloropyrimidine-4,5-diamine

The conversion of commercially available 4,6-dichloro-5-aminopyrimidine to N4-butyl-6-chloropyrimidine-4,5-diamine is a highly regioselective Nucleophilic Aromatic Substitution (SNAr).

Causality in Reagent Selection
  • Stoichiometry (1.1 equiv BuNH₂): A slight excess of the primary amine ensures complete conversion while preventing the over-amination of the second, less reactive chlorine atom at the 6-position.

  • Acid Scavenger (1.2 equiv Et₃N): Triethylamine acts as a non-nucleophilic base to neutralize the HCl generated during the substitution. Without it, the acidic byproduct would protonate the incoming butylamine, halting the reaction.

  • Solvent & Temperature (n-BuOH at 90 °C): n-Butanol provides a protic environment that stabilizes the Meisenheimer complex transition state during SNAr. The 90 °C temperature provides the exact thermal activation energy required without necessitating pressurized reaction vessels[2].

Step-by-Step Methodology
  • Preparation: Suspend 4.0 g (24.4 mmol) of 4,6-dichloro-5-aminopyrimidine in 35 mL of anhydrous n-butanol (n-BuOH) within a round-bottom flask equipped with a magnetic stirrer and reflux condenser[2].

  • Reagent Addition: Slowly add 2.7 mL (26.8 mmol, 1.1 equiv) of butylamine (BuNH₂), followed immediately by 4.1 mL (29.3 mmol, 1.2 equiv) of triethylamine (Et₃N)[2].

  • Thermal Activation: Heat the reaction mixture to 90 °C and maintain stirring for 16 hours to ensure complete conversion[2].

  • Solvent Removal: Cool the mixture to room temperature and remove the n-BuOH under reduced pressure via rotary evaporation.

  • Workup & Extraction: Resuspend the crude residue in Ethyl Acetate (EtOAc) and wash with distilled water to remove triethylammonium chloride salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the purified N4-Butyl-6-chloropyrimidine-4,5-diamine[2].

G SM 4,6-dichloro-5- aminopyrimidine Reaction SNAr Reaction 90°C, 16h SM->Reaction Reagents BuNH2 (1.1 eq) Et3N (1.2 eq) n-BuOH Reagents->Reaction Workup Evaporation & EtOAc Extraction Reaction->Workup HCl Scavenged Product N4-Butyl-6-chloropyrimidine -4,5-diamine Workup->Product Purified Yield Downstream Purine Cyclization (Hsp90 Inhibitors) Product->Downstream

Fig 2: Synthetic workflow of N4-Butyl-6-chloropyrimidine-4,5-diamine via SNAr reaction.

Structure-Activity Relationship (SAR) & Downstream Optimization

Early generations of purine-based Hsp90 inhibitors (such as 8-sulfanyladenines) exhibited excellent cellular potency but failed in animal models due to poor water solubility and lack of oral bioavailability[2].

By utilizing the N4-butyl-6-chloropyrimidine-4,5-diamine scaffold, chemists can cyclize the pyrimidine into a purine and subsequently manipulate the N(9) side chain. Research demonstrates that inserting an amino functionality into the N(9) side chain dramatically shifts the pharmacokinetic profile. Converting these basic amines into H₃PO₄ salts yields exceptional water solubility (>10 mg/mL), allowing for standard aqueous formulation and oral administration in murine models[2].

Quantitative SAR Data Summary

The optimization of the linker length and the terminal amine bulkiness directly correlates to the degradation efficacy of the HER-2 client protein. The table below summarizes the SAR findings for optimized derivatives:

Compound IdentifierLinker Length (from Purine Ring)N(9) Terminal SubstitutionHER-2 IC₅₀ (nM)Solubility Profile
Compound 40 3-atom (Methylene units)tert-butylamine140 ± 15Highly Soluble (>10 mg/mL)
Compound 42 2-atom (Methylene units)neopentylamine90 ± 10Highly Soluble (>10 mg/mL)
Compound 4 (Ref) N/AAlkynylN/A (Poor)Poorly Soluble

Data adapted from SAR studies on 8-sulfanyladenines targeting Hsp90[2].

Conclusion

4-Butyl-6-chloropyrimidine and its aminated derivatives are indispensable tools in modern medicinal chemistry. By providing a reliable, easily functionalized pathway to purine analogs, these pyrimidine building blocks have directly enabled the discovery of orally bioavailable Hsp90 inhibitors. The ability to precisely control the SNAr chemistry at the 4- and 6-positions ensures that researchers can continue to fine-tune the pharmacokinetic and pharmacodynamic properties of next-generation oncology therapeutics.

References

  • PubChemLite - 4-butyl-6-chloropyrimidine (C8H11ClN2). uni.lu.
  • N4-Butyl-6-chloropyrimidine-4,5-diamine | 41259-67-0. sigmaaldrich.com.
  • Orally Active Purine-Based Inhibitors of the Heat Shock Protein 90. acs.org.

Sources

4-Butyl-6-chloropyrimidine in Medicinal Chemistry: Scaffold Versatility, Synthetic Dynamics, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved targeted therapeutics[1]. Among the highly versatile building blocks used in the synthesis of these agents is 4-Butyl-6-chloropyrimidine (CAS: 1105195-64-9) . As a Senior Application Scientist, I have observed that the strategic placement of a lipophilic butyl chain at C4 and a reactive chlorine atom at C6 provides an optimal balance of target-binding affinity and synthetic tractability. This technical guide explores the physicochemical rationale, self-validating synthetic protocols, and therapeutic applications of this privileged scaffold.

Physicochemical & Mechanistic Profiling

The structural design of 4-Butyl-6-chloropyrimidine offers two distinct functional domains that are critical for drug discovery:

  • The Lipophilic Anchor (C4-Butyl): The C4-butyl group is not merely a passive structural feature; it acts as a critical lipophilic anchor. In the context of ATP-competitive inhibitors, this aliphatic chain is perfectly sized to project into deep, hydrophobic pockets, such as the DFG-out pocket of kinases or the hydrophobic cleft of the Hsp90 chaperone[2].

  • The Electrophilic Center (C6-Chloro): The C6-chlorine serves as a highly reactive handle for functionalization. The electron-deficient nature of the pyrimidine ring—driven by the highly electronegative nitrogen atoms at positions 1 and 3—significantly lowers the activation energy required for nucleophilic aromatic substitution (SNAr)[3]. During nucleophilic attack, these nitrogens stabilize the anionic Meisenheimer intermediate via resonance, allowing for highly efficient displacement of the chloride leaving group[3].

Experimental Protocols: Self-Validating Workflows

To transform 4-Butyl-6-chloropyrimidine into bioactive entities, two primary synthetic pathways are employed: SNAr amination and Suzuki-Miyaura cross-coupling. The following protocols are designed as self-validating systems, ensuring high fidelity and reproducibility in the laboratory.

Protocol A: C6-Amination via Nucleophilic Aromatic Substitution (SNAr)

Causality & Design: The use of n-butanol (n-BuOH) as a solvent is a deliberate choice. Its boiling point (~117 °C) provides sufficient thermal energy to drive the SNAr reaction without requiring specialized pressurized vessels, while effectively solvating both the lipophilic pyrimidine core and polar amine nucleophiles[2]. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and deactivation of the incoming amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, suspend 4-Butyl-6-chloropyrimidine (1.0 equiv, 10 mmol) in anhydrous n-BuOH to achieve a 0.5 M concentration.

  • Reagent Addition: Add the desired primary or secondary amine (1.1 to 1.2 equiv) followed by DIPEA (1.5 equiv).

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 90–100 °C under an inert argon atmosphere for 12–16 hours.

  • In-Process Control (Self-Validation): Monitor the reaction progression via LC-MS. The starting material will exhibit a characteristic 3:1 isotopic pattern (M / M+2) due to the presence of the chlorine atom. The complete disappearance of this isotopic signature and the emergence of the product mass strictly validates reaction completion.

  • Workup: Concentrate the mixture under reduced pressure. Partition the crude residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 4-butyl-6-aminopyrimidine derivative.

Protocol B: C6-Arylation via Suzuki-Miyaura Cross-Coupling

Causality & Design: While SNAr is highly efficient for C-N bond formation, constructing C-C bonds at the C6 position requires transition-metal catalysis. Pd(dppf)Cl₂ is the catalyst of choice due to its bidentate ferrocene ligand, which provides a robust steric environment that prevents catalyst deactivation and facilitates reductive elimination, even in the presence of the adjacent C4-butyl group.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 4-Butyl-6-chloropyrimidine (1.0 equiv), the appropriate arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.05 equiv).

  • Solvent System: Introduce a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). The biphasic nature ensures the solubility of both the inorganic base and the organic substrates.

  • Reaction: Heat the mixture to 80 °C for 8 hours under vigorous stirring.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition with EtOAc/Brine. Purify the organic phase via column chromatography.

Quantitative Data: Reaction Optimization Parameters

The following table summarizes the quantitative optimization data for the functionalization of the 4-Butyl-6-chloropyrimidine scaffold.

Reaction PathwayPrimary ReagentCatalyst / BaseSolvent SystemTemp (°C)Time (h)Typical Yield (%)
SNAr Amination 1° or 2° Amine (1.1 eq)DIPEA (1.5 eq)n-Butanol90–10012–1675–90
Suzuki-Miyaura Arylboronic Acid (1.2 eq)Pd(dppf)Cl₂ (5 mol%) / K₂CO₃ (2 eq)1,4-Dioxane / H₂O (4:1)80865–85

Applications in Targeted Therapeutics

Heat Shock Protein 90 (Hsp90) Inhibition

Hsp90 is a molecular chaperone responsible for the folding and stabilization of various oncogenic client proteins. Derivatives synthesized from 4-alkyl-6-chloropyrimidines have been developed as potent, orally active inhibitors of Hsp90[2]. The C4-butyl chain is critical for anchoring the molecule deep within the ATP-binding pocket of the chaperone. By competitively inhibiting ATP binding, these pyrimidine derivatives arrest the chaperone cycle. This leads to the ubiquitination and subsequent proteasomal degradation of downstream client proteins, including pAKT, pRaf, and pERK, ultimately triggering tumor cell apoptosis[2].

Kinase Inhibition (EGFR/CDK)

Beyond molecular chaperones, the pyrimidine core is extensively utilized to target the ATP-binding site of kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs)[4]. The functionalization of the C6 position via the protocols described above allows for the introduction of solvent-exposed groups that enhance water solubility and pharmacokinetic profiles, while the butyl group maintains high affinity for the hydrophobic regions of the kinase domain[4].

Visualizations

SyntheticWorkflow Scaffold 4-Butyl-6-chloropyrimidine (CAS: 1105195-64-9) SNAr SNAr Amination (C6-N Bond Formation) Scaffold->SNAr 1°/2° Amines DIPEA, n-BuOH Suzuki Suzuki-Miyaura (C6-C Bond Formation) Scaffold->Suzuki Ar-B(OH)2 Pd(dppf)Cl2, Base Kinase Kinase Inhibitors (EGFR, CDK) SNAr->Kinase Hsp90 Hsp90 Inhibitors (Client Degradation) SNAr->Hsp90 Suzuki->Kinase

Workflow of 4-Butyl-6-chloropyrimidine derivatization into targeted therapeutics.

Pathway Drug 4-Butyl-6-amino-pyrimidine Derivative Hsp90 Hsp90 Chaperone (ATP-Binding Pocket) Drug->Hsp90 Competitive ATP Inhibition Complex Hsp90-Inhibitor Complex (Inactivated) Hsp90->Complex Conformational Arrest Clients Client Proteins (AKT, Raf, ERK) Complex->Clients Loss of Chaperone Function Proteasome Proteasomal Degradation Clients->Proteasome Ubiquitination Apoptosis Tumor Cell Apoptosis Proteasome->Apoptosis Pathway Collapse

Mechanism of action for pyrimidine-based Hsp90 inhibitors leading to apoptosis.

References

  • Orally Active Purine-Based Inhibitors of the Heat Shock Protein 90 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review Source: Arabian Journal of Chemistry URL:[Link]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways Source: Frontiers in Chemistry (via NIH/PubMed) URL:[Link]

Sources

Navigating the Chemical Space of Pyrimidine Scaffolds: A Comparative Analysis of 4-Butyl-6-chloropyrimidine and Standard Chloropyrimidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine ring is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors, antivirals, and GPCR ligands. The strategic functionalization of this heterocycle relies heavily on Nucleophilic Aromatic Substitution (SNAr). However, the choice of the starting halopyrimidine dictates the entire synthetic trajectory. This technical guide provides an in-depth comparative analysis between the specialized building block 4-butyl-6-chloropyrimidine and standard chloropyrimidine analogs (e.g., 2-chloropyrimidine, 2,4-dichloropyrimidine), focusing on electronic causality, regioselectivity, and lipophilic contributions.

Structural and Electronic Divergence: The Causality of Reactivity

The fundamental differences between 4-butyl-6-chloropyrimidine and standard chloropyrimidines lie in their electronic landscapes and steric profiles.

The Hyper-Reactivity of Standard Chloropyrimidines

In unsubstituted chloropyrimidines, the two electronegative nitrogen atoms exert a strong electron-withdrawing effect (-I and -M) on the ring, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the carbon atoms highly electron-deficient and exceptionally susceptible to nucleophilic attack[1]. For example, 2-chloropyrimidine—where the leaving group is ortho to both nitrogens—is estimated to be


 to 

times more reactive towards SNAr than chlorobenzene[2].
The Moderating Effect of the Butyl Group

In 4-butyl-6-chloropyrimidine , the introduction of the linear n-butyl chain at the C-4 position fundamentally alters this dynamic. Alkyl groups are electron-donating via the inductive effect (+I). This localized donation of electron density partially negates the electron-withdrawing pull of the ring nitrogens.

  • Mechanistic Consequence: The +I effect raises the LUMO energy, making the C-6 position less electrophilic. Consequently, the formation of the negatively charged Meisenheimer intermediate during the SNAr addition step requires a significantly higher activation energy[1].

  • Lipophilic Consequence: The butyl chain drastically increases the partition coefficient (LogP) of the scaffold. While standard chloropyrimidines are highly polar, the butyl analog provides immediate lipophilicity, a critical parameter for enhancing cell membrane permeability in early-stage drug design.

Regioselectivity: Predictability vs. Dichotomy

A major bottleneck in pyrimidine functionalization is regioselectivity. Poly-halogenated analogs, such as 2,4-dichloropyrimidine, possess multiple electrophilic sites. While SNAr with amines typically occurs at C-4 due to favorable orbital overlap and lower steric hindrance, the reaction with alkoxides or formamides can unexpectedly shift to C-2 due to transition-state hydrogen bonding[3]. This dichotomy often results in complex mixtures of regioisomers[4].

Conversely, 4-butyl-6-chloropyrimidine possesses a single leaving group. This guarantees 100% regioselectivity , eliminating the need for orthogonal protecting groups or tedious chromatographic separations, thereby streamlining the scale-up of active pharmaceutical ingredients (APIs).

Quantitative Data Comparison

The following table synthesizes the physicochemical and reactivity differences across common pyrimidine scaffolds to guide synthetic planning.

Property / Scaffold4-Butyl-6-chloropyrimidine2-Chloropyrimidine2,4-Dichloropyrimidine4,6-Dichloropyrimidine
Primary Electronic Effect +I (Deactivating)Strong -I (Activating)Strong -I (Highly Activating)Strong -I (Activating)
Estimated LogP ~ 2.8 (High)~ 0.8 (Low)~ 1.3 (Low)~ 1.5 (Low)
Relative SNAr Reactivity Low to ModerateExceptionally HighHighHigh
Electrophilic Sites 1 (C-6)1 (C-2)2 (C-2, C-4)2 (C-4, C-6)
Typical Amine SNAr Temp 100 – 140 °CRT – 60 °C0 °C – RT (1st substitution)RT – 80 °C (1st sub)
Regioselectivity Issues None (Predictable)NoneHigh (C-2 vs C-4 competition)Moderate (Symmetrical)

Mechanistic Visualization

The logical decision-making process for selecting a pyrimidine scaffold based on reactivity and regioselectivity is mapped below.

G Substrate Pyrimidine Scaffold Selection NodeButyl 4-Butyl-6-chloropyrimidine (+I Effect, High LogP) Substrate->NodeButyl NodeDiCl 2,4-Dichloropyrimidine (-I Effect, Low LogP) Substrate->NodeDiCl MechButyl High Activation Energy (Requires 100-140 °C) NodeButyl->MechButyl MechDiCl Low Activation Energy (Proceeds at 0-25 °C) NodeDiCl->MechDiCl OutButyl 100% Regioselective Mono-substitution MechButyl->OutButyl OutDiCl Regioisomer Mixtures (C-2 vs C-4 Competition) MechDiCl->OutDiCl

Logical decision tree comparing SNAr reactivity and regioselectivity of pyrimidine scaffolds.

Experimental Workflows: Self-Validating SNAr Protocols

To demonstrate the practical implications of the electronic differences discussed above, the following field-proven protocols outline the specific conditions required for successful amination.

Protocol A: High-Temperature Amination of 4-Butyl-6-chloropyrimidine

Because the butyl group deactivates the ring, standard room-temperature conditions will result in recovered starting material[1]. Thermal activation is mandatory.

  • Reaction Setup: In a 10 mL microwave-safe vial, dissolve 4-butyl-6-chloropyrimidine (1.0 eq, 1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL) to achieve a 0.2 M concentration.

  • Reagent Addition: Add the primary amine nucleophile (1.2 eq, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol).

    • Causality Note: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile at the elevated temperatures required for this deactivated system.

  • Activation: Seal the vial and heat under microwave irradiation at 130 °C for 45 minutes.

  • Validation & Workup: Monitor conversion via LC-MS. The mass of the starting material (

    
     ~171) should shift to the corresponding product mass. Upon completion, quench the reaction with deionized water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).
    
    • Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 10 mL) to efficiently partition the high-boiling NMP out of the organic phase. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Regioselective Amination of 2,4-Dichloropyrimidine

Highly activated systems require strict stoichiometric and thermal control to prevent bis-substitution and manage regioselectivity[4].

  • Reaction Setup: Dissolve 2,4-dichloropyrimidine (1.0 eq, 1.0 mmol) in a green solvent system, such as a 1:1 mixture of Ethanol/Water (10 mL)[2].

  • Reagent Addition: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add the amine nucleophile (1.0 eq, 1.0 mmol) and Triethylamine (1.1 eq, 1.1 mmol).

    • Causality Note: The 1.0 equivalent limit and 0 °C temperature are critical self-validating parameters. Exceeding either will result in competitive attack at the C-2 position or di-amination.

  • Activation: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 2 hours. The strong -I effect of the two chlorines provides sufficient electrophilicity without external heating.

  • Validation & Workup: Monitor via TLC (Hexanes/EtOAc). Once the starting material is consumed, concentrate the ethanol in vacuo. Partition the aqueous residue with Dichloromethane (DCM), dry the organic layer, and purify via flash chromatography to isolate the 4-amino-2-chloropyrimidine derivative.

Conclusion

While standard chloropyrimidines (like 2-chloropyrimidine and 2,4-dichloropyrimidine) offer hyper-reactivity that allows for mild SNAr conditions, they frequently suffer from regioselectivity challenges and lack inherent lipophilicity. 4-Butyl-6-chloropyrimidine trades this extreme reactivity for absolute regiochemical predictability and a highly favorable LogP profile. By understanding the causality behind the +I deactivating effect of the butyl chain, researchers can rationally design high-temperature, microwave-assisted protocols to efficiently incorporate this privileged scaffold into next-generation therapeutics.

References

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde MDPI[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health (PMC)[Link]

Sources

Methodological & Application

Nucleophilic aromatic substitution (SNArS_NArSN​Ar) of 4-Butyl-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution (


) of 4-Butyl-6-chloropyrimidine 

Introduction & Mechanistic Rationale

4-Butyl-6-chloropyrimidine (CAS: 1105195-64-9) serves as a highly versatile building block in medicinal chemistry and drug discovery, frequently utilized to construct functionalized heterocyclic scaffolds[1]. The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms, making the C2, C4, and C6 positions highly susceptible to nucleophilic attack. While the 4-butyl group imparts necessary lipophilicity to the scaffold and slightly modulates the ring's electronics via inductive electron donation (+I effect), the strong electron-withdrawing nature of the pyrimidine nitrogens ensures the C6-chloro group remains highly activated for Nucleophilic Aromatic Substitution (


)[2].

The


 reaction on 4-butyl-6-chloropyrimidine proceeds via a classical two-step addition-elimination mechanism[3]. The nucleophile first attacks the electron-deficient C6 carbon, temporarily disrupting the aromaticity of the ring to form a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex[3]. In the subsequent, rapid elimination step, the chloride ion is expelled, and aromaticity is restored to yield the functionalized product[3].

SNAr_Mechanism A 4-Butyl-6-chloropyrimidine + Nucleophile (Nu-) B Addition Step (Rate-Determining) A->B C Meisenheimer Complex (Anionic Intermediate) B->C D Elimination Step (Fast) C->D E 4-Butyl-6-Nu-pyrimidine + Chloride Ion (Cl-) D->E

Caption:


 addition-elimination mechanism via the anionic Meisenheimer complex.

Optimization of Reaction Conditions

The choice of nucleophile dictates the optimal reaction environment. Amination reactions typically require elevated temperatures and polar solvents to overcome the activation energy barrier of the neutral amine attacking the ring[3]. Conversely, anionic nucleophiles like alkoxides and thiolates are inherently more reactive and can displace the C6-chlorine under milder conditions[4].

  • Amines : Primary and secondary amines react efficiently in polar protic solvents (e.g.,

    
    -butanol) or polar aprotic solvents (e.g., DMF, NMP)[2]. The addition of an inorganic base (e.g., 
    
    
    
    ) or a non-nucleophilic organic base (e.g., DIPEA) is required to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the nucleophile[3]. Recent advances also highlight transition-metal-free amination in green solvents like water using KF[5].
  • Alkoxides : Alkoxides are typically generated in situ using Sodium Hydride (NaH) in THF or DMF. Due to their aggressive nucleophilicity, these reactions are initiated at 0 °C to prevent undesired ring-opening or ether cleavage side reactions[2].

  • Thiols : Thiolates are excellent soft nucleophiles for

    
     and readily displace the C6-chlorine under mild heating with 
    
    
    
    [4].

Table 1: Representative Quantitative Data for 6-Chloropyrimidine


 Reactions 
Nucleophile TypeReagent ExampleBaseSolventTemp (°C)Time (h)Expected Yield (%)
Primary AmineBenzylamineDIPEA

-BuOH
1002–485–95
Secondary AmineMorpholine

DMF80–1004–680–90
AlkoxideSodium MethoxideNone (NaH used)THF / MeOH0–251–275–85
ThiolateThiophenol

DMF60–802–480–95

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific rationale for reagent selection and analytical checkpoints to ensure experimental success.

Protocol A: Amination with Secondary Amines (e.g., Morpholine)

Objective: Synthesize 4-butyl-6-morpholinopyrimidine. Rationale: DMF is selected as the solvent due to its high boiling point and ability to stabilize the polar transition state during the addition step.


 acts as an insoluble acid scavenger, driving the reaction forward without interfering with the nucleophile[2].
  • Reaction Setup : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-butyl-6-chloropyrimidine (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL).

  • Reagent Addition : Add morpholine (1.5 equiv, 7.5 mmol) followed by finely powdered anhydrous

    
     (2.0 equiv, 10.0 mmol).
    
  • Heating : Attach a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 4–6 hours[2].

  • Validation & Monitoring : Monitor the reaction via LC-MS or TLC (Eluent: Hexanes/Ethyl Acetate 7:3). The starting material (

    
    ) must completely convert to a more polar product spot (
    
    
    
    ).
  • Workup Rationale : Cool the mixture to room temperature and quench with distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    
    mL). Causality: The LiCl wash is critical to partition residual DMF into the aqueous phase, preventing solvent contamination in the final product.
  • Isolation : Wash with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography.
    
Protocol B: Etherification with Alkoxides

Objective: Synthesize 4-butyl-6-methoxypyrimidine. Rationale: Generating the alkoxide in situ with NaH ensures complete deprotonation of the alcohol. Maintaining a low temperature (0 °C) prevents the degradation of the pyrimidine ring and suppresses competitive hydrolysis[2].

  • Alkoxide Generation : In a dry flask under nitrogen, suspend NaH (60% dispersion in mineral oil, 1.2 equiv, 6.0 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C using an ice bath. Slowly add anhydrous methanol (1.5 equiv, 7.5 mmol) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Substitution : Dissolve 4-butyl-6-chloropyrimidine (1.0 equiv, 5.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction : Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Workup : Carefully quench the excess NaH with a few drops of water. Dilute with saturated aqueous

    
     (20 mL) to neutralize the highly basic mixture, and extract with Dichloromethane (
    
    
    
    mL).
  • Isolation : Dry the organic phase over

    
    , concentrate, and purify via silica gel chromatography.
    

Troubleshooting & Workflow Logic

When performing


 on 4-butyl-6-chloropyrimidine, incomplete conversion or side product formation can occur. A common side reaction is the formation of 6-hydroxypyrimidine (the pyrimidinone tautomer) if trace water is present at elevated temperatures[3]. To mitigate this, strict anhydrous conditions are recommended. If the reaction stalls, incrementally increasing the temperature or switching to a stronger base (e.g., 

) is the standard optimization path[3].

Workflow Start Combine Reagents (Pyrimidine, Nu, Base, Solvent) Heat Heat to 80-120 °C (Conventional or Microwave) Start->Heat Monitor Monitor via LC-MS/TLC Heat->Monitor Decision Conversion > 95%? Monitor->Decision Opt1 Increase Temp / Time or Change Base Decision->Opt1 No Workup Aqueous Workup & Extraction Decision->Workup Yes Opt1->Heat Purify Column Chromatography or Recrystallization Workup->Purify

Caption: Standard


 experimental workflow and troubleshooting logic.

References

1.2[2] 2.1[1] 3.4[4] 4.5[5] 5. 3[3]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Butyl-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrimidine Scaffolds and the Suzuki-Miyaura Coupling

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds with applications spanning oncology, virology, and anti-inflammatory research.[1][2][3] The ability to functionalize the pyrimidine ring with precision is therefore of paramount importance in the design and synthesis of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, and vinyl substituents onto the pyrimidine scaffold.[1][4][5]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 4-Butyl-6-chloropyrimidine, a key intermediate for the synthesis of diverse compound libraries. While chloropyrimidines are often more challenging substrates than their bromo or iodo counterparts due to the stronger C-Cl bond, recent advances in catalyst and ligand design have made these transformations highly efficient and reliable.[6][7][8] We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters influencing its success, and provide a detailed, field-proven protocol for its implementation.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][9][10][11][12] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of 4-Butyl-6-chloropyrimidine. This is often the rate-determining step for chloro-heteroaromatic substrates and is facilitated by electron-rich and sterically bulky phosphine ligands.[4][9]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a more nucleophilic boronate species.[13][14][15][16][17] This species then transfers its organic group to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10][18]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd 4-Butyl-6-chloropyrimidine (Ar-Cl) PdII_Aryl Ar-Pd(II)-Cl(Ln) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)2 Base PdII_Both Ar-Pd(II)-R(Ln) Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-R (Coupled Product) Experimental_Workflow start Start reagents 1. Add Reactants to Flask: - 4-Butyl-6-chloropyrimidine - Arylboronic acid - Pd(OAc)₂ - SPhos - K₃PO₄ start->reagents inert 2. Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) reagents->inert solvent 3. Add Degassed Solvents (1,4-Dioxane and Water) inert->solvent reaction 4. Heat Reaction Mixture (e.g., 80-100 °C) solvent->reaction monitor 5. Monitor Progress by TLC/LC-MS reaction->monitor workup 6. Aqueous Workup: - Cool to RT - Dilute with water - Extract with organic solvent monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-Butyl-6-chloropyrimidine (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 4-butyl-6-arylpyrimidine.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction gives a low yield, consider increasing the catalyst loading, screening different ligands (e.g., XPhos, P(t-Bu)₃), or trying a different base (e.g., Cs₂CO₃). The reaction temperature and time may also need to be optimized.

  • Protodeboronation: Boronic acids can be susceptible to decomposition (protodeboronation), especially at elevated temperatures. [19]If this is suspected, using a milder base, lower reaction temperature, or a boronate ester instead of the boronic acid may be beneficial.

  • Homocoupling: The formation of biaryl byproducts from the homocoupling of the boronic acid can sometimes be observed. This can often be minimized by carefully controlling the reaction conditions and ensuring a truly anaerobic environment.

  • Purity of Reagents: The success of the Suzuki-Miyaura coupling is highly dependent on the purity of the reagents and solvents. Ensure that anhydrous solvents and high-purity reagents are used.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 4-Butyl-6-chloropyrimidine scaffold. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can efficiently synthesize a diverse range of substituted pyrimidines for applications in drug discovery and development. The protocol and insights provided in this application note serve as a robust starting point for the successful implementation of this powerful transformation.

References

  • Vertex AI Search, "Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction".
  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling".
  • BenchChem, "A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines".
  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide".
  • ACS Publications, "A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System | Organometallics".
  • ChemRxiv, "The catalytic mechanism of the Suzuki-Miyaura reaction".
  • ACS Publications, "Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society".
  • PMC, "Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds
  • Organic Chemistry Portal, "Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides".
  • BenchChem, "A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers".
  • Thieme, "Ion-Tagged Phosphines as Ligands for Suzuki Coupling of Aryl Halides in a Phosphonium Ionic Liquid".
  • ACS Publications, "A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl | Organic Letters".
  • ACS Publications, "Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki−Miyaura Coupling of Aryl Chlorides | Organic Letters".
  • ArODES, "Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions".
  • BenchChem, "Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions".
  • BYJU'S, "Merits of the Suzuki Coupling Reaction".
  • PubMed, "Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction".
  • Organic Chemistry Portal, "Suzuki Coupling".
  • ACS Publications, "Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids".
  • Royal Society of Chemistry, "The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex".
  • PMC, "Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)
  • BenchChem, "Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Applic
  • Organic Chemistry Portal, "Phosphine-Free Palladium Acetate Catalyzed Suzuki Reaction in W
  • PMC, "Solvent Effects on the Selectivity of Palladium-C
  • ResearchGate, "Suzuki cross-coupling reactions catalyzed by palladium complex of an inexpensive phosphinite, 2-diphenylphosphinoxynaphthyl | Request PDF".
  • PMC, "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids".
  • MDPI, "Preformed Pd(II)
  • BenchChem, "Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines".
  • ResearchGate, "Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Don
  • Beilstein Journals, "Suzuki–Miyaura cross coupling is not an informative reaction to demonstr
  • PMC, "C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines".
  • ResearchGate, "Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine".
  • Chemistry LibreTexts, "Suzuki cross-coupling".
  • BenchChem, "Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 6-Chloropyrimidin-4-ol Deriv
  • Organic Chemistry Portal, "New Catalysts for Suzuki-Miyaura Coupling Reactions of Hetero
  • Slideshare, "A new and efficient synthesis of 1 (4-subtitued phenyl)-3-(1-(6-(substitued-2-yl)pyrimidin-4-yl)piperidin-4-yl)ureas via green aqueous suzuki coupling".
  • Sigma-Aldrich, "Buchwald Ligands".
  • ResearchGate, "(PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands".
  • ACS Publications, "A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boron
  • Mettler Toledo, "Suzuki Cross-Coupling Reactions Mechanisms".
  • PMC, "A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Bor
  • Royal Society of Chemistry, "Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing)".
  • MDPI, "Suzuki–Miyaura Reactions of (4-bromophenyl)
  • BenchChem, "Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine".
  • ResearchGate, "Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF".
  • Royal Society of Chemistry, "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B".
  • ResearchGate, "(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

Buchwald-Hartwig amination of 4-Butyl-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buchwald-Hartwig Amination of 4-Butyl-6-chloropyrimidine

Introduction: Overcoming SNAr Limitations

Pyrimidines are privileged pharmacophores widely utilized in drug discovery, notably in the development of kinase inhibitors and CNS therapeutics. The functionalization of the 6-position of 4-alkylpyrimidines, such as 4-butyl-6-chloropyrimidine, via C–N cross-coupling enables the rapid generation of diverse analog libraries.

While electron-deficient chloropyrimidines can undergo Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles, SNAr often requires forcing conditions and fails entirely with poorly nucleophilic or sterically hindered amines (e.g., deactivated anilines, bulky secondary amines) ()[1]. The palladium-catalyzed Buchwald-Hartwig amination overcomes these limitations, offering a robust, self-validating system for challenging C–N bond formations under mild, controlled conditions ()[2].

Mechanistic Insights & Causality

The success of this protocol relies on the precise orchestration of the palladium catalytic cycle. Understanding the causality behind each step is critical for rational reaction optimization:

  • Oxidative Addition: 4-Butyl-6-chloropyrimidine is highly electron-deficient. This electronic activation dramatically accelerates the insertion of the Pd(0) active species into the C–Cl bond, making oxidative addition fast and highly favorable ()[3].

  • Amine Coordination & Deprotonation: The amine binds to the Pd(II) center, followed by deprotonation by a stoichiometric base. Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are required to drive this equilibrium forward without competing as nucleophiles[3].

  • Reductive Elimination: Often the rate-limiting step for electron-deficient aryl halides. The steric bulk of the chosen ligand forces the amido and pyrimidyl groups together, accelerating product release and regenerating the Pd(0) catalyst[2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA + 4-Butyl-6-chloropyrimidine AmineBind Amine Coordination Complex OA->AmineBind + Amine (HNR2) Deprot Amido Palladium Complex AmineBind->Deprot + Base (e.g., NaOtBu) - Base·HCl Deprot->Pd0 Reductive Elimination Prod Aminated Pyrimidine Product Deprot->Prod Yields Product

Fig 1. Buchwald-Hartwig catalytic cycle for 4-butyl-6-chloropyrimidine amination.

Parameter Selection: Ligands and Bases

Choosing the correct ligand and base dictates the chemoselectivity and yield of the reaction:

  • Ligand for Primary Amines/Anilines: Xantphos is the gold standard. Its wide bite angle enforces a specific geometry that strongly favors mono-arylation and suppresses unwanted bis-arylation ()[4].

  • Ligand for Secondary Amines: Monodentate, sterically demanding biarylphosphines like BrettPhos or RuPhos are required. They facilitate both the coordination of bulky secondary amines and the subsequent sterically-driven reductive elimination[2][3].

  • Base Selection: NaOtBu is optimal for robust substrates. For substrates bearing base-sensitive functional groups (e.g., esters, nitriles), weaker bases like Cs₂CO₃ or K₃PO₄ are utilized, often paired with a highly active pre-catalyst to compensate for the reduced basicity[3].

Reaction Optimization Data

The following table summarizes the quantitative optimization of conditions for coupling 4-butyl-6-chloropyrimidine with a model deactivated amine (e.g., 4-methoxyaniline).

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Causality / Observation
1Pd₂(dba)₃ / NoneNaOtBuToluene100<5Background SNAr is negligible; ligand is essential.
2Pd₂(dba)₃ / BINAPNaOtBuToluene10045Sluggish reductive elimination; incomplete conversion.
3Pd₂(dba)₃ / XantphosNaOtBuToluene10092 Optimal for primary anilines; no bis-arylation observed.
4Pd₂(dba)₃ / BrettPhosNaOtBuToluene10088Highly effective, though Xantphos is more cost-effective here.
5Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10078Viable alternative for base-sensitive substrates.

Experimental Workflow & Protocol

Workflow Prep Catalyst Prep Pd2(dba)3 + Ligand Substrate Add Substrates Pyrimidine + Amine Prep->Substrate Solvent Solvent & Base Toluene + NaOtBu Substrate->Solvent Heat Thermal Reaction 80-100°C, 2-12 h Solvent->Heat Workup Aqueous Workup Filter & Extract Heat->Workup Purify Purification Flash Chromatography Workup->Purify

Fig 2. Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Scope: 1.0 mmol scale coupling of 4-butyl-6-chloropyrimidine with a primary aniline.

Reagents:

  • 4-Butyl-6-chloropyrimidine (1.0 mmol, 1.0 equiv)

  • Amine (e.g., 4-methoxyaniline) (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • Xantphos (0.06 mmol, 6 mol%)

  • NaOtBu (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Preparation (Glovebox or Schlenk line): To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg) and Xantphos (34.7 mg). Evacuate and backfill with ultra-high purity Argon (3 cycles).

  • Reagent Addition: Add NaOtBu (134.5 mg) and the solid amine (1.2 mmol) to the tube under a positive flow of Argon.

  • Solvent & Substrate Addition: Inject anhydrous, degassed toluene (5.0 mL) followed by 4-butyl-6-chloropyrimidine (170.6 mg, 1.0 mmol) via a micro-syringe. Seal the tube securely.

  • Reaction Execution: Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 4–12 hours. The reaction mixture typically transitions from a dark purple/red to a deep brown/orange hue as the active catalytic species forms and turns over.

  • Monitoring (Self-Validation System): After 4 hours, cool the mixture slightly, withdraw a 10 µL aliquot under Argon, dilute with EtOAc, and analyze via LC-MS or TLC (Hexanes/EtOAc 3:1). Complete consumption of the chloropyrimidine validates the efficiency of the catalytic cycle.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite® to remove palladium black and inorganic salts. Wash the Celite® pad with additional EtOAc (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0-30% EtOAc in Hexanes) to afford the pure aminated pyrimidine.

Troubleshooting Guide

  • Issue: Low Conversion / Starting Material Recovered.

    • Causality: Catalyst deactivation by oxygen/moisture, or inactive Pd source.

    • Solution: Rigorously degas solvents (freeze-pump-thaw) and ensure NaOtBu is stored in a desiccator. Consider using a pre-formed Pd(II) precatalyst (e.g., Xantphos-Pd-G3) for higher stability.

  • Issue: Formation of Bis-arylated Byproducts (with primary amines).

    • Causality: The ligand bite angle is too small, or amine stoichiometry is off.

    • Solution: Ensure strict adherence to Xantphos usage and maintain a slight excess (1.2 equiv) of the amine to outcompete the mono-arylated product for the active Pd center.

  • Issue: Dehalogenation of the Pyrimidine.

    • Causality: Hydride transfer from the solvent or amine beta-hydrogens (if using aliphatic amines).

    • Solution: Switch solvent from Dioxane/Toluene to a more inert solvent, or lower the reaction temperature to 80 °C.

References

  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PubMed Central (PMC) / Chemistry - A European Journal URL: [Link]

  • Title: Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Aryl- and Hetarylamines with Hetaryl Electrophiles Source: Thieme Connect URL: [Link]

Sources

Application Note: Late-Stage Functionalization of the C-Cl Bond in 4-Butyl-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a privileged pharmacophore ubiquitous in FDA-approved therapeutics, agrochemicals, and functional materials. Within this chemical space, 4-butyl-6-chloropyrimidine (CAS No. 1105195-64-9) serves as a highly versatile, lipophilic building block[1]. The strategic placement of the chlorine atom at the C6 position provides a highly activated electrophilic site, enabling divergent synthetic pathways.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for the functionalization of the C-Cl bond in 4-butyl-6-chloropyrimidine. By detailing the causality behind experimental conditions, we outline robust methodologies for both Transition-Metal Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

Reactivity Profile & Mechanistic Causality

The reactivity of 4-butyl-6-chloropyrimidine is governed by the profound electron-withdrawing nature of the two endocyclic nitrogen atoms. Through both inductive and resonance effects, these nitrogens significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring[2].

  • For Cross-Coupling: The electron-deficient nature of the pyrimidine ring makes the C-Cl bond highly susceptible to oxidative addition by electron-rich Pd(0) or Ni(0) catalysts, reacting much faster than analogous chlorobenzenes[2].

  • For SNAr: The intermediate Meisenheimer complex formed during nucleophilic attack is highly stabilized by the electronegative nitrogens, driving the addition-elimination sequence forward.

  • Steric Considerations: While the 4-butyl group provides necessary lipophilicity and a slight inductive electron-donating effect, its linear aliphatic nature does not impose significant steric hindrance on the remote C6 position, allowing for the installation of bulky aryl groups or secondary amines.

Pathway Substrate 4-Butyl-6-chloropyrimidine Electrophilic Core Nuc Nucleophile / Reagent Substrate->Nuc SNAr_Path Amines / Alkoxides (Strong Nucleophiles) Nuc->SNAr_Path Base, Heat Cross_Path Organoborons / Zincates (Aryl/Alkyl Donors) Nuc->Cross_Path Pd/Ni Catalyst SNAr_Prod SNAr Product (C-N, C-O Bond) SNAr_Path->SNAr_Prod Cross_Prod Cross-Coupled Product (C-C Bond) Cross_Path->Cross_Prod

Divergent functionalization pathways for 4-butyl-6-chloropyrimidine based on reagent selection.

Experimental Methodologies & Protocols

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier method for introducing diverse aryl or heteroaryl substituents at the 6-position[2].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Insertion into C-Cl) Pd0->OxAdd 4-Butyl-6-chloropyrimidine PdII Pd(II) Intermediate (4-butyl-6-pyrimidyl)-Pd-Cl OxAdd->PdII TransMet Transmetalation Ar-B(OH)2 + Base PdII->TransMet Base Activation PdII_Ar Pd(II) Diaryl Complex (4-butyl-6-pyrimidyl)-Pd-Ar TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Butyl-6-arylpyrimidine Target Molecule RedElim->Product Product Release

Mechanism of the Pd-catalyzed Suzuki-Miyaura cross-coupling at the pyrimidine C6 position.

Protocol 1: Microwave-Assisted Suzuki Coupling

Objective: Synthesize 4-butyl-6-phenylpyrimidine. Causality Focus: Microwave irradiation is utilized to rapidly overcome the activation energy barrier of the transmetalation step, which is often the rate-limiting step that leads to protodehalogenation side-reactions if prolonged[2].

  • Preparation: In an oven-dried 10 mL microwave vial, add 4-butyl-6-chloropyrimidine (1.0 equiv, 0.5 mmol), phenylboronic acid (1.2 equiv, 0.6 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Base Addition: Add K₂CO₃ (2.0 equiv, 1.0 mmol). Causality: A strong inorganic base is required to form the highly reactive "ate" complex with the boronic acid, facilitating rapid transmetalation to the Pd(II) center[2].

  • Solvent System: Add 4 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v). Causality: Degassing prevents the premature oxidation of the Pd(0) active species by dissolved oxygen. Water is strictly necessary to dissolve the inorganic base and activate the boronic acid.

  • Reaction: Seal the vial under an argon atmosphere. Irradiate in a microwave reactor at 100 °C for 15 minutes.

  • Self-Validation Checkpoint:

    • Visual: The reaction mixture should transition from a distinct red/orange (Pd(II) precatalyst) to a dark brown/black suspension (formation of Pd black upon completion).

    • Analytical: Perform TLC (Hexanes/EtOAc 3:1). The starting material (UV-active, Rf ~ 0.6) should completely disappear, replaced by a new, more polar spot (Rf ~ 0.4). Confirm via LC-MS (ESI+); look for the target mass and the disappearance of the characteristic 3:1 isotopic pattern of the chlorine atom.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Electrochemical Reductive Cross-Coupling

Recent advancements have demonstrated that 6-chloropyrimidines can be functionalized under mild, transition-metal-catalyzed electrochemical conditions, avoiding the need for pre-formed organometallic reagents[3].

Protocol 2: Ni-Catalyzed Electrosynthesis

Objective: Reductive cross-coupling with functionalized aryl bromides. Causality Focus: Utilizing a sacrificial iron anode prevents the oxidation of the newly formed product by preferentially oxidizing the iron electrode (Fe → Fe²⁺ + 2e⁻)[3].

  • Cell Setup: Equip an undivided electrochemical cell with a sacrificial Iron (Fe) rod anode and a Nickel foam cathode.

  • Reagents: Add 4-butyl-6-chloropyrimidine (1.0 equiv), the desired aryl bromide (1.5 equiv), and NiBr₂(bpy) catalyst (10 mol%).

  • Electrolyte: Dissolve the mixture in DMF containing tetrabutylammonium bromide (TBAB, 0.1 M) as the supporting electrolyte.

  • Electrolysis: Apply a constant current (e.g., 10 mA/cm²) until 2.5 F/mol of charge has passed.

  • Self-Validation Checkpoint: Monitor the cell voltage; a sudden spike indicates electrode passivation. LC-MS analysis should confirm the exact mass of the cross-coupled product without the generation of homocoupled biaryl byproducts (a common issue in traditional reductive couplings).

Nucleophilic Aromatic Substitution (SNAr)
Protocol 3: C-N Bond Formation via SNAr

Objective: Synthesize 4-butyl-6-morpholinopyrimidine.

  • Reaction Setup: Dissolve 4-butyl-6-chloropyrimidine (1.0 equiv) in absolute ethanol (0.2 M).

  • Reagent Addition: Add morpholine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the substitution, preventing the protonation of the morpholine nucleophile, which would otherwise stall the reaction.

  • Heating: Reflux at 80 °C for 4 hours.

  • Self-Validation Checkpoint: The reaction is highly robust. TLC will show near-quantitative conversion. The product will exhibit a distinct shift in the pyrimidine C5-proton in ¹H-NMR (shifting upfield due to the electron-donating resonance effect of the newly installed amine).

Quantitative Optimization Data

The following table summarizes the optimization matrix for the Suzuki-Miyaura cross-coupling of 4-alkyl-6-chloropyrimidines, demonstrating how catalyst and solvent selection directly impact the yield.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄NoneNa₂CO₃Toluene/EtOH/H₂O901265
Pd(dppf)Cl₂ dppf K₂CO₃ 1,4-Dioxane/H₂O 100 (MW) 0.25 92
Pd(OAc)₂XPhosCs₂CO₃1,4-Dioxane/H₂O110288
Pd₂(dba)₃SPhosK₃PO₄Toluene100681

Note: The Pd(dppf)Cl₂ system in aqueous dioxane under microwave (MW) irradiation provides the optimal balance of rapid transmetalation and high yield, suppressing protodehalogenation[2].

Troubleshooting & Best Practices

  • Protodehalogenation (Loss of Chlorine without Coupling): If LC-MS indicates a mass corresponding to 4-butylpyrimidine (M - 34 Da), the transmetalation step is too slow. Solution: Switch to a more soluble base (e.g., Cs₂CO₃) or increase the water ratio in the solvent to better activate the boronic acid[2].

  • Moisture Sensitivity: While the Suzuki coupling requires water, the starting material 4-butyl-6-chloropyrimidine can slowly hydrolyze to the corresponding pyrimidinone under strongly basic aqueous conditions at high temperatures. Solution: Limit reaction times by utilizing microwave irradiation.

  • Catalyst Poisoning: Pyrimidines can strongly coordinate to palladium. If the reaction stalls at 50% conversion, the product may be sequestering the catalyst. Solution: Utilize a strongly coordinating, bulky bidentate ligand like dppf to keep the palladium active and prevent product inhibition.

References

1.[3] Title: An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC Source: nih.gov URL: 2.[1] Title: 4-butyl-6-chloropyrimidine (C8H11ClN2) - PubChemLite Source: uni.lu URL: 3.[2] Title: Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines - Benchchem Source: benchchem.com URL:

Sources

Application Note: Advanced Protocols for the Synthesis of 4-Butyl-6-Substituted Pyrimidines via Cyclocondensation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Scope

The pyrimidine nucleus is a privileged pharmacophore that serves as a foundational scaffold for numerous therapeutics, including antiviral, anticancer, and anti-inflammatory agents[1]. In recent drug development efforts, 4-butyl-6-substituted pyrimidines have garnered significant attention. The incorporation of a lipophilic butyl chain has been shown to drastically enhance specific biological interactions, such as human Toll-like receptor (TLR) 8 agonistic activity, which is critical for generating Th1-biasing immune responses[2].

This application note provides a comprehensive, self-validating methodology for synthesizing 4-butyl-6-substituted pyrimidines. The core strategy relies on the base-catalyzed Pinner-type cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound—specifically 3—with various dinucleophiles such as urea, thiourea, or amidines[3].

Mechanistic Rationale & Regiochemical Insights

As an application scientist, it is crucial to understand the causality behind the reagents chosen for this workflow. We utilize sodium ethoxide (NaOEt) in absolute ethanol as the catalytic system.

  • Nucleophile Activation: The alkoxide base deprotonates the dinucleophile (e.g., urea), significantly enhancing its nucleophilicity for the initial attack on the diketone's highly electrophilic carbonyl carbon.

  • Enolization & Dehydration: The basic environment promotes the enolization of the 1,3-diketone, which is a necessary intermediate state that facilitates the subsequent intramolecular cyclization and the elimination of two water molecules (-2 H₂O) to achieve aromaticity[3].

Regiochemical Considerations: When an unsymmetrical diketone like 2,4-octanedione is reacted with a symmetrical dinucleophile (like urea), one might expect a mixture of regioisomers. However, because the pyrimidine core contains a C2 axis of symmetry when the 2-position is symmetrically substituted (e.g., with an -OH group), the resulting 4-butyl-6-methylpyrimidin-2-ol and 6-butyl-4-methylpyrimidin-2-ol are structurally superimposable and identical. Thus, regioselectivity is not a confounding factor in this specific synthesis, ensuring high yields of a single target compound.

Reaction Workflows

Mechanism N1 1,3-Diketone (2,4-Octanedione) N3 Base Catalyst (NaOEt / EtOH) N1->N3 N2 Dinucleophile (Urea/Amidine) N2->N3 N4 Nucleophilic Addition (Intermediate Enamine) N3->N4 Deprotonation & Attack N5 Intramolecular Cyclization N4->N5 Reflux (6-8h) N6 4-Butyl-6-Substituted Pyrimidine Target N5->N6 -2 H2O (Aromatization)

Fig 1. Mechanistic pathway for the base-catalyzed synthesis of 4-butyl-6-substituted pyrimidines.

ExpWorkflow S1 1. Reagent Prep NaOEt in EtOH S2 2. Addition Diketone + Urea S1->S2 S3 3. Reflux 6-8 hrs @ 80°C S2->S3 S4 4. Validation TLC Monitoring S3->S4 S5 5. Workup Neutralize (HCl) S4->S5 S6 6. Purification Filtration S5->S6

Fig 2. Step-by-step experimental workflow for pyrimidine cyclocondensation.

Experimental Methodologies

Protocol A: Synthesis of 4-Butyl-6-methylpyrimidin-2-ol

This protocol details the condensation of 2,4-octanedione with urea to form a 2-hydroxy substituted pyrimidine[3].

Materials: 2,4-Octanedione (1.0 eq), Urea (1.1 eq), Sodium metal (1.1 eq), Absolute Ethanol (40 mL), 1M Hydrochloric Acid, Deionized Water.

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, carefully dissolve sodium metal (1.1 eq) in absolute ethanol. Causality: Freshly prepared NaOEt ensures complete deprotonation of urea without introducing ambient water that could prematurely hydrolyze the diketone.

  • Reagent Addition: Once the sodium is fully dissolved, add 2,4-octanedione (1.0 eq) to the alkoxide solution, immediately followed by urea (1.1 eq).

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the reaction mixture to 80°C for 6-8 hours.

  • Self-Validating Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate system. The starting material (2,4-octanedione) will appear as a distinct UV-active spot (Rf ~0.6). The reaction is validated as complete when this spot disappears entirely and is replaced by a more polar, lower-Rf product spot (Rf ~0.3).

  • Workup: Cool the reaction mixture to room temperature and reduce the solvent volume to approximately half under reduced pressure.

  • Self-Validating Checkpoint (Neutralization): Slowly add 1M HCl to neutralize the basic solution. Validation: The pH shift will induce the sudden precipitation of the pyrimidine product. The formation of an off-white precipitate serves as visual confirmation of successful cyclization and aromatization.

  • Purification: Filter the crude precipitate under vacuum, wash thoroughly with ice-cold deionized water to remove inorganic salts, and recrystallize from hot ethanol to yield pure 4-butyl-6-methylpyrimidin-2-ol.

Protocol B: Synthesis of 4-Butyl-6-methylpyrimidine-2-thiol

Modifications from Protocol A: Substitute Urea with Thiourea (1.1 eq). Thiourea is a softer nucleophile and exhibits higher reactivity at the sulfur atom; however, the thermodynamic stability of the pyrimidine ring drives the cyclization through the nitrogen atoms, yielding the 2-thiol derivative. Reaction times are generally shorter (5-7 hours) due to the enhanced nucleophilicity of the intermediate.

Quantitative Data & Yield Optimization

The choice of the dinucleophile directly impacts the reaction kinetics and the final yield. Below is a structured comparison of expected outcomes when utilizing 2,4-octanedione as the primary 1,3-dicarbonyl precursor.

1,3-Dicarbonyl PrecursorDinucleophileCatalyst / SolventTarget Pyrimidine DerivativeTypical Yield (%)Reaction Time (h)
2,4-OctanedioneUreaNaOEt / Ethanol4-Butyl-6-methylpyrimidin-2-ol70 - 806 - 8
2,4-OctanedioneThioureaNaOEt / Ethanol4-Butyl-6-methylpyrimidine-2-thiol75 - 855 - 7
2,4-OctanedioneAcetamidine HClNaOEt / Ethanol4-Butyl-2,6-dimethylpyrimidine60 - 706 - 8
2,4-OctanedioneGuanidine HClNaOEt / Ethanol4-Butyl-6-methylpyrimidin-2-amine65 - 758 - 10

Note: Amidine hydrochlorides (e.g., Acetamidine HCl) require an additional equivalent of NaOEt to neutralize the hydrochloride salt and liberate the free amidine base prior to nucleophilic attack.

References

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics SciSpace / Int. J. Biol. Chem. URL: [Link]

  • Human Toll-like Receptor (TLR) 8-Specific Agonistic Activity in Substituted Pyrimidine-2,4-diamines Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Application Note: Reagents and Protocols for the Displacement of Chlorine in 4-Butyl-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Butyl-6-chloropyrimidine (CAS: 1105195-64-9)[1] is a highly versatile, electron-deficient heterocyclic building block widely utilized in medicinal chemistry and agrochemical development. The presence of the electronegative chlorine atom at the C6 position activates the ring, making it an excellent substrate for functionalization. This application note provides an in-depth, self-validating guide to the reagents, mechanistic principles, and experimental protocols required to displace the C6-chlorine atom using nitrogen, oxygen, and carbon nucleophiles.

Mechanistic Principles & Causality

The displacement of the chlorine atom in 4-butyl-6-chloropyrimidine predominantly proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrimidine ring is intrinsically electron-deficient; the two endocyclic nitrogen atoms exert a strong electron-withdrawing effect that significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[2].

The SNAr reaction is a two-step addition-elimination process:

  • Addition (Rate-Determining Step): The nucleophile attacks the highly electrophilic C6 carbon. This temporary disruption of aromaticity forms a negatively charged intermediate (a Meisenheimer-like complex). The negative charge is efficiently stabilized by delocalization onto the adjacent ring nitrogens[3][4].

  • Elimination: The system rapidly restores its aromaticity by expelling the chloride leaving group[3].

Causality in Reagent Selection: While SNAr is highly efficient for strong nucleophiles (e.g., aliphatic amines, alkoxides), sterically hindered amines, electron-deficient anilines, or carbon nucleophiles lack the requisite nucleophilicity to form the Meisenheimer complex. In these cases, researchers must pivot from SNAr to Transition-Metal Catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling), where the reaction is driven by the oxidative addition of a Palladium(0) catalyst into the C–Cl bond rather than direct nucleophilic attack[5][6].

Workflow Visualization

Nucleophilic_Displacement cluster_nuc Nucleophile & Catalyst Selection SM 4-Butyl-6-chloropyrimidine Amine Amines (N-Nuc) Primary/Secondary SM->Amine Alkoxide Alkoxides (O-Nuc) Phenoxides SM->Alkoxide Boronic Boronic Acids (C-Nuc) Aryl/Alkyl SM->Boronic Mech_SNAr SNAr Mechanism (Meisenheimer Complex) Amine->Mech_SNAr DIPEA, Heat Alkoxide->Mech_SNAr NaH, 0°C Mech_Pd Palladium Catalysis (Oxidative Addition) Boronic->Mech_Pd Pd(PPh3)4, Base Prod_N 6-Aminopyrimidine Derivatives Mech_SNAr->Prod_N Prod_O 6-Alkoxypyrimidine Derivatives Mech_SNAr->Prod_O Prod_C 6-Alkyl/Arylpyrimidine Derivatives Mech_Pd->Prod_C

Reaction pathways for chlorine displacement in 4-Butyl-6-chloropyrimidine.

Reagent Selection Matrix

The following table summarizes the quantitative parameters and expected outcomes for displacing the C6-chlorine using various reagent classes.

Nucleophile ClassExample ReagentCatalyst / BaseSolventTemp (°C)Time (h)Expected Yield (%)
Primary Amine BenzylamineDIPEA (2.0 eq)DMF80 - 1004 - 885 - 95
Secondary Amine MorpholineK2CO3 (2.0 eq)EtOH / H2O120 (MW)0.5 - 180 - 90
Alkoxide Sodium MethoxideNone (Pre-formed)MeOH65 (Reflux)2 - 490 - 98
Phenoxide PhenolNaH (1.2 eq)THF0 to 251 - 375 - 85
Thiolate ThiophenolCs2CO3 (1.5 eq)DMF251 - 285 - 95
Boronic Acid Phenylboronic AcidPd(dppf)Cl2, K2CO3Dioxane/H2O90 - 10012 - 1870 - 85

Self-Validating Experimental Protocols

Protocol A: Amine Displacement via SNAr (N-Alkylation/Arylation)

This protocol utilizes a tertiary amine base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile[3].

  • Reaction Setup: In a dry round-bottom flask, dissolve 4-butyl-6-chloropyrimidine (1.0 eq, e.g., 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add the desired amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Execution: Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere.

  • Self-Validation Check: After 2 hours, withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LCMS. The reaction is deemed complete when the starting material peak (

    
     for 
    
    
    
    ) is fully consumed and replaced by the product mass.
  • Isolation: Cool the mixture to room temperature and quench with distilled water (15 mL). Extract with Ethyl Acetate (

    
     mL). Crucial Step: Wash the combined organic layers with a 5% aqueous LiCl solution or copious amounts of brine (
    
    
    
    mL) to effectively partition and remove the DMF solvent. Dry over anhydrous Na2SO4, filter, and concentrate.
Protocol B: Alkoxide Displacement (O-Alkylation/Arylation)

To prevent the competitive formation of 4-butyl-6-hydroxypyrimidine (hydrolysis), alkoxides/phenoxides must be pre-formed under strictly anhydrous conditions.

  • Setup: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (5.0 mL) at 0°C under a nitrogen atmosphere.

  • Pre-formation: Add the alcohol or phenol (1.1 eq) dropwise.

  • Self-Validation Check: Stir the mixture at 0°C for 30 minutes. The cessation of hydrogen gas (

    
    ) bubbling serves as a visual validation that the highly nucleophilic alkoxide/phenoxide anion has been successfully generated.
    
  • Execution: Add 4-butyl-6-chloropyrimidine (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1); the highly UV-active starting material spot should disappear.

  • Isolation: Carefully quench the remaining NaH by adding saturated aqueous NH4Cl dropwise at 0°C. Extract with Dichloromethane (DCM), dry over MgSO4, and concentrate in vacuo.

Protocol C: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

When SNAr is unviable (e.g., forming a C-C bond), Palladium catalysis is required to activate the C-Cl bond[6].

  • Setup: In a microwave vial or Schlenk flask, combine 4-butyl-6-chloropyrimidine (1.0 eq), the desired boronic acid (1.2 eq), and K2CO3 (2.5 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 ratio, 0.1 M concentration). Crucial Step: Sparge the mixture with nitrogen gas for 10 minutes. Removing dissolved oxygen is mandatory to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 eq), seal the vessel, and heat to 90°C for 12 hours.

  • Isolation: Cool to room temperature, filter the crude mixture through a pad of Celite to remove the precipitated "Palladium black", and wash the pad with EtOAc. Concentrate the filtrate and purify via silica gel flash chromatography.

Troubleshooting & Optimization

  • Observation: Significant formation of a highly polar byproduct (identified via LCMS as 4-butyl-6-hydroxypyrimidine).

    • Causality: The presence of trace water in the reaction mixture reacts with the base to form hydroxide ions (

      
      ), which act as competing nucleophiles[3].
      
    • Optimization: Switch to strictly anhydrous solvents. If using hygroscopic bases like K2CO3, dry them in a vacuum oven at 120°C overnight prior to use.

  • Observation: Stalled SNAr reaction when using sterically hindered secondary amines.

    • Causality: Steric bulk prevents the amine from achieving the necessary trajectory to attack the C6 carbon and form the Meisenheimer complex.

    • Optimization: Elevate the thermal energy by switching to microwave irradiation (120–140°C)[3], or abandon SNAr and utilize a Buchwald-Hartwig amination protocol with a bulky, electron-rich phosphine ligand (e.g., RuPhos or BrettPhos) to facilitate the coupling[6].

References

  • "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" National Institutes of Health (NIH) - PMC. Available at: [Link]

  • "MNDO (Modified Neglect of Diatomic Overlap) Study of the Nucleophilic Substitution Reactions of Chloropyrimidines." J-STAGE. Available at: [Link]

  • "Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines." ChemRxiv. Available at:[Link]

  • "Activation of the Aromatic System: Driving Force for SNAr Reactions." E-bookshelf. Available at: [Link]

Sources

Application Note: Scalable Synthesis Routes for 4-Butyl-6-chloropyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-09 Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals.

Introduction & Strategic Context

Chloropyrimidines are privileged scaffolds in medicinal chemistry, serving as critical building blocks for the synthesis of phosphodiesterase (PDE) inhibitors, kinase inhibitors, and Heat Shock Protein 90 (HSP90) inhibitors. Specifically, 4-butyl-6-chloropyrimidine (CAS: 1105195-64-9)[1] and its functionalized amino-derivatives[2] are highly sought after for their ability to undergo orthogonal late-stage functionalization.

Historically, pyrimidine synthesis relied on the condensation of malonaldehydes or


-ketoesters with amidines, followed by aggressive chlorination using 

and

. However, these classical routes suffer from severe limitations during scale-up. They frequently generate intractable tars that coat reactor walls, produce hazardous phosphorus waste, and lead to insoluble amine salts that make filtration and purification economically unviable[3][4].

To bypass these bottlenecks, modern process chemistry favors the direct, regioselective functionalization of commercially available polyhalogenated pyrimidines. This application note details two field-proven, scalable protocols for generating 4-butyl-6-chloropyrimidine intermediates: a Negishi cross-coupling approach for C-C bond formation, and a regioselective Nucleophilic Aromatic Substitution (


) approach for C-N bond formation.

Route A: C-C Bond Formation via Negishi Cross-Coupling

Target: 4-Butyl-6-chloropyrimidine

Mechanistic Causality & Experimental Design

While Suzuki-Miyaura coupling is the industry standard for aryl-aryl linkages, applying it to alkyl-aryl couplings (e.g., using butylboronic acid) often results in sluggish transmetalation and competitive


-hydride elimination, leading to poor yields.

To achieve high-yielding mono-alkylation of 4,6-dichloropyrimidine, the [3]. Organozinc reagents (like butylzinc bromide) offer excellent nucleophilicity and undergo rapid transmetalation with palladium complexes. By strictly controlling the stoichiometry (1.05 equivalents of organozinc) and utilizing


, the oxidative addition occurs selectively at one of the equivalent C-Cl bonds. This thermodynamic control yields the mono-alkylated 4-butyl-6-chloropyrimidine while suppressing di-alkylation. Crucially, the zinc salts are easily removed via a simple aqueous workup, eliminating the need for silica gel chromatography—a mandatory requirement for kilogram-scale production[5].
Protocol A: Synthesis of 4-Butyl-6-chloropyrimidine

Self-Validating System: The reaction's success is validated in-process by the dissolution of the palladium matrix and post-reaction by the complete phase separation of zinc salts during the aqueous quench.

  • Preparation of Catalyst Matrix: In a rigorously dried, argon-flushed 2 L jacketed reactor, dissolve 4,6-dichloropyrimidine (100 g, 0.67 mol) and

    
     (3.87 g, 0.5 mol%) in anhydrous THF (800 mL).
    
  • Organozinc Addition: Cool the mixture to 0 °C. Dropwise add a 0.5 M solution of butylzinc bromide in THF (1.41 L, 0.70 mol, 1.05 equiv) over 2 hours. Causality: Maintaining the internal temperature below 5 °C prevents exothermic degradation of the organozinc reagent and suppresses premature catalytic turnover.

  • Coupling Reaction: Warm the reactor to 65 °C and stir for 4 hours. Monitor reaction completion via HPLC (tracking the disappearance of the dichloro-starting material).

  • Quench and Workup: Cool to room temperature and quench with saturated aqueous

    
     (500 mL) to break down the zinc complex. Extract the aqueous layer with EtOAc (2 x 400 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. The crude oil is purified via vacuum distillation to afford 4-butyl-6-chloropyrimidine as a pale liquid.
    

Negishi_Coupling A 4,6-Dichloropyrimidine + Butylzinc Bromide B Pd(PPh3)4 Catalyst THF, 65°C A->B Oxidative Addition C Mono-alkylated Intermediate (4-Butyl-6-chloropyrimidine) B->C Transmetalation & Reductive Elimination D Aqueous Workup & Distillation C->D Zinc Salt Removal

Fig 1: Reaction workflow and catalytic mechanism for the Negishi cross-coupling synthesis.

Route B: C-N Bond Formation via Regioselective

Target:


-Butyl-6-chloropyrimidine-4,5-diamine
Mechanistic Causality & Experimental Design

For the development of , the target intermediate requires a butylamino group at the 4-position[6]. The starting material, 4,6-dichloro-5-aminopyrimidine, features two electrophilic centers. The presence of the electron-donating 5-amino group deactivates the pyrimidine ring slightly compared to unsubstituted dichloropyrimidines.

The first


 with butylamine proceeds smoothly at elevated temperatures. Once the first butylamine is incorporated, the ring becomes significantly more electron-rich, drastically raising the activation energy required for a second substitution. This electronic modulation guarantees near-perfect regioselectivity for the mono-substituted product[2].

Solvent & Reagent Selection: n-Butanol (n-BuOH) is selected as the solvent because its boiling point (117 °C) allows for a high reflux temperature to drive the initial substitution. Triethylamine (


) acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the hydrochloride salt of butylamine from precipitating and stalling the reaction[6].
Protocol B: Synthesis of -Butyl-6-chloropyrimidine-4,5-diamine

Self-Validating System: The reaction transitions from a heterogeneous suspension to a homogeneous solution as the starting material is consumed, providing a visual cue for reaction progression.

  • Reagent Mixing: Suspend 4,6-dichloro-5-aminopyrimidine (40.0 g, 244 mmol) in n-BuOH (350 mL) in a 1 L round-bottom flask equipped with a reflux condenser.

  • Amine Addition: Add butylamine (26.8 mL, 268 mmol, 1.1 equiv) and

    
     (41.0 mL, 293 mmol, 1.2 equiv) sequentially at room temperature.
    
  • Thermal Activation: Heat the suspension to 90 °C for 16 hours.

  • Solvent Removal: Concentrate the homogeneous reaction mixture under reduced pressure to strip off n-BuOH and excess

    
    .
    
  • Workup: Partition the resulting residue between EtOAc (500 mL) and water (300 mL). Wash the organic layer with brine (200 mL), dry over

    
    , and evaporate.
    
  • Isolation: Triturate the crude solid with cold hexanes/EtOAc (9:1) to yield

    
    -butyl-6-chloropyrimidine-4,5-diamine as a high-purity crystalline solid.
    

SNAr_Pathway A 4,6-Dichloro-5-aminopyrimidine B Butylamine, Et3N n-BuOH, 90°C A->B Reagent Mixing C N4-Butyl-6-chloropyrimidine- 4,5-diamine B->C Regioselective SNAr (Mono-substitution) D Acylation & Cyclization C->D Downstream Processing E Purine-Based HSP90 Inhibitor D->E Target API Formation

Fig 2: SNAr reaction pathway for the synthesis of HSP90 inhibitor pyrimidine intermediates.

Quantitative Data & Process Metrics

MetricRoute A: Negishi Cross-CouplingRoute B: Regioselective

Target Intermediate 4-Butyl-6-chloropyrimidine

-Butyl-6-chloropyrimidine-4,5-diamine
Bond Formed C-C (Alkyl-Aryl)C-N (Amino-Aryl)
Key Reagents Butylzinc bromide,

Butylamine,

Solvent & Temp THF, 65 °Cn-BuOH, 90 °C
Typical Yield 75 - 85%80 - 90%
Purification Method Vacuum DistillationAqueous Workup & Trituration
Primary Scale-Up Challenge Moisture sensitivity of organozincOdor management, Exotherm control

Safety and Handling Protocols

Chlorinated pyrimidines are potent skin sensitizers and reactive electrophiles[7].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-layered), chemical safety goggles, and a highly ventilated fume hood are mandatory.

  • Quenching & Disposal: Unreacted organozinc reagents (Route A) must be quenched slowly with saturated aqueous ammonium chloride under a nitrogen atmosphere to prevent the rapid evolution of butane gas. Halogenated organic waste must be segregated from general solvent waste[7].

References

  • Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Orally Active Purine-Based Inhibitors of the Heat Shock Protein 90 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Chloropyrimidine Intermediates (EP0741710B1)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Butyl-6-chloropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 4-butyl-6-chloropyrimidine. The conversion of 4-butylpyrimidin-6-ol to its chlorinated analog is a critical transformation in medicinal chemistry, but it is frequently plagued by low yields, incomplete conversion, and product degradation.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will explore the mechanistic causality behind reaction failures and establish self-validating protocols to ensure reproducible, high-yield results.

Core Principles: The Mechanistic Reality

To troubleshoot effectively, we must first understand the reaction's causality. The chlorination of hydroxypyrimidines does not proceed via direct nucleophilic substitution. Instead, 4-butylpyrimidin-6-ol exists in equilibrium with its keto tautomer, 4-butylpyrimidin-6(1H)-one.

The reaction with phosphorus oxychloride (POCl₃) requires an organic base (such as pyridine or N,N-dimethylaniline) to deprotonate the pyrimidinone, allowing the oxygen to attack POCl₃. This forms a highly reactive phosphorodichloridate intermediate. Finally, a chloride ion (liberated during the initial attack) displaces the phosphorodichloridate leaving group to yield 4-butyl-6-chloropyrimidine.

Understanding this causality is crucial: if the base is too weak, the intermediate forms slowly; if moisture is present during workup, the highly electrophilic C6 position of the pyrimidine ring will undergo rapid hydrolysis back to the starting material.

Troubleshooting Guide & FAQs

Q: My reaction stalls at 60-70% conversion, even after prolonged reflux in excess POCl₃. How can I drive it to completion? A: Incomplete conversion in excess POCl₃ is often due to the volatilization of the active chlorinating species or insufficient local concentration of the chloride nucleophile. Solution: Transition to a solvent-free, equimolar POCl₃ protocol. Heating the substrate with exactly 1.0 to 1.2 equivalents of POCl₃ and 1.0 equivalent of pyridine in a sealed reactor at 160 °C significantly increases the internal pressure and nucleophile concentration, driving the equilibrium forward. This method has been proven to increase isolated yields of chloropyrimidines to >90% [1]. Alternatively, adding a catalytic amount of PCl₅ to the POCl₃ mixture creates a more robust chlorinating environment by generating the highly reactive [PCl₄]⁺[PCl₆]⁻ complex[2].

Q: The LC-MS shows complete conversion, but my isolated yield is less than 40%. Where is the product going? A: You are likely losing the product to hydrolysis during the quenching step. The C-Cl bond in 4-butyl-6-chloropyrimidine is highly activated by the electron-withdrawing nitrogen atoms of the pyrimidine ring. When excess POCl₃ is quenched with water, the reaction is violently exothermic, generating localized spikes in temperature and high concentrations of HCl. This hot, acidic environment rapidly hydrolyzes the chloropyrimidine back to 4-butylpyrimidin-6-ol. Solution: Implement a "reverse quench." Instead of adding water to the reaction mixture, slowly drip the cooled reaction mixture into a large volume of vigorously stirred crushed ice. Maintain the internal temperature below 5 °C and immediately neutralize the aqueous phase to pH 7-8 using saturated Na₂CO₃ to prevent acid-catalyzed hydrolysis [1].

Q: I am observing a +28 Da mass adduct in my side products. What is this? A: If you are using N,N-dimethylformamide (DMF) as a catalyst, you are observing Vilsmeier-Haack type formylation. DMF reacts with POCl₃ to form the Vilsmeier reagent, which can formylate activated positions on the pyrimidine ring or alkyl side chains. Solution: Replace DMF with N,N-dimethylaniline or pyridine. These bases facilitate the formation of the phosphorodichloridate intermediate without acting as formylating agents.

Data Presentation: Method Comparison

The following table summarizes the quantitative differences between the traditional reflux method and the optimized solvent-free protocol for pyrimidine chlorination.

ParameterTraditional Reflux MethodOptimized Solvent-Free Method [1]
POCl₃ Equivalents 5.0 - 10.0 eq (Large excess)1.0 - 1.2 eq (Equimolar)
Base Catalyst DMF (Catalytic)Pyridine (1.0 eq)
Reaction Conditions Reflux (105 °C), Open systemSealed Reactor (160 °C)
Reaction Time 4 - 8 hours2 hours
Quench Safety High risk (Exothermic runaway)Low risk (Minimal excess POCl₃)
Average Isolated Yield 40% - 65%85% - 95%
Experimental Protocols
Protocol A: Optimized Solvent-Free Chlorination (Recommended)

This self-validating protocol minimizes waste and prevents workup hydrolysis.

  • Preparation: To a 150 mL Teflon-lined stainless steel reactor, add 4-butylpyrimidin-6-ol (1.0 equivalent, e.g., 50 mmol).

  • Reagent Addition: Add exactly 1.1 equivalents of fresh POCl₃ (55 mmol) and 1.0 equivalent of anhydrous pyridine (50 mmol).

  • Reaction: Seal the reactor securely. Heat the vessel to 160 °C for exactly 2 hours. (Validation step: The internal pressure generated ensures the retention of volatile intermediates, driving the reaction to completion).

  • Cooling: Remove from heat and allow the reactor to cool completely to room temperature before opening.

  • Reverse Quench: In a well-ventilated fume hood, prepare a large beaker with 200 g of crushed ice and 50 mL of water. Slowly pour the viscous reaction mixture onto the ice with vigorous magnetic stirring.

  • Neutralization & Extraction: Immediately adjust the pH of the aqueous suspension to 8-9 using a saturated Na₂CO₃ solution. (Validation step: Monitor pH continuously with test strips to prevent acidic hydrolysis). Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 4-butyl-6-chloropyrimidine.

Protocol B: Traditional Reflux with PCl₅ Enhancement

Use this protocol if a sealed pressure reactor is unavailable.

  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend 4-butylpyrimidin-6-ol (50 mmol) in POCl₃ (250 mmol, 5.0 eq).

  • Catalysis: Add PCl₅ (5 mmol, 0.1 eq) and N,N-dimethylaniline (1.0 mL).

  • Reflux: Heat the mixture to 105 °C for 4 hours. (Validation step: Monitor via TLC using Hexane:EtOAc 3:1 until the starting material spot completely disappears).

  • Distillation: Cool the mixture to 50 °C and remove ~80% of the excess POCl₃ via vacuum distillation into a cold trap. This is critical to minimize the exothermic quench.

  • Quench: Perform the reverse quench onto crushed ice and extract exactly as described in Protocol A.

Reaction & Troubleshooting Visualizations

Mechanism A 4-Butylpyrimidin-6-ol (Tautomeric Form) B 4-Butylpyrimidin-6(1H)-one (Keto Form) A->B Tautomerization C Phosphorodichloridate Intermediate B->C + POCl3 (Base catalyzed) D 4-Butyl-6-chloropyrimidine (Final Product) C->D + Cl- - PO2Cl2-

Mechanism of 4-butylpyrimidin-6-ol chlorination via phosphorodichloridate intermediate.

Workflow Start Analyze Reaction Mixture (TLC / LC-MS) Incomplete Incomplete Conversion (Starting Material Remains) Start->Incomplete Hydrolysis Product Loss During Workup (High Hydrolysis) Start->Hydrolysis SideProd Side Products Detected (e.g., Formylation) Start->SideProd Sol1 Use Equimolar POCl3 + Pyridine (Sealed Tube) Incomplete->Sol1 Sol2 Reverse Quench onto Crushed Ice (< 5 °C) Hydrolysis->Sol2 Sol3 Replace DMF Catalyst with N,N-Dimethylaniline SideProd->Sol3 Success High Yield 4-Butyl-6-chloropyrimidine Sol1->Success Sol2->Success Sol3->Success

Troubleshooting workflow for resolving low yields in 4-butyl-6-chloropyrimidine synthesis.

References
  • Sun, Z., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 2012.[Link]

  • Hossain, M. F. "POCl3 -PCl5 mixture: A robust chlorinating agent." Journal of the Indian Chemical Society, 2019.[Link]

Technical Support Center: Purification & Handling of 4-Butyl-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the isolation and purification of 4-Butyl-6-chloropyrimidine (CAS: 1105195-64-9) [1]. As a highly reactive pyrimidine derivative, this compound is a critical building block in drug discovery and agricultural chemistry. However, its electron-deficient heterocyclic core and labile C-Cl bond present unique challenges during downstream processing.

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity recovery of your target compound.

Part 1: Compound Profiling & Purification Strategy

Before selecting a purification method, it is crucial to understand the physicochemical baseline of the molecule. Because 4-butyl-6-chloropyrimidine lacks hydrogen-bond donors and possesses a lipophilic butyl chain, it typically presents as an oil at room temperature, making it highly amenable to vacuum distillation [2].

Table 1: Key Physicochemical Properties

PropertyValue / DescriptionAnalytical Implication
Molecular Formula C₈H₁₁ClN₂M+ peak at m/z 170.6 in GC-MS.
Physical State Pale yellow to colorless oilProne to trapping residual solvents; requires high vacuum drying.
TLC R_f Value ~0.60 (4:1 Hexanes:EtOAc)Highly UV-active (254 nm); easily monitored on silica plates.
Reactivity Profile Electrophilic at C-6Susceptible to Nucleophilic Aromatic Substitution (S_NAr) and hydrolysis.
Purification Decision Workflow

PurificationWorkflow Crude Crude 4-Butyl-6-chloropyrimidine (Post-Synthesis) Workup Aqueous Workup (Ice-cold quench, pH ~7) Crude->Workup Extract Liquid-Liquid Extraction (EtOAc or DCM) Workup->Extract Decision Scale & Purity Check (TLC/GC-MS) Extract->Decision Distillation Vacuum Distillation (High Purity, Scalable) Decision->Distillation >5g scale Chromatography Flash Chromatography (Et3N-treated Silica) Decision->Chromatography <5g scale Pure Pure 4-Butyl-6-chloropyrimidine (>98% Purity) Distillation->Pure Chromatography->Pure

Caption: Decision tree workflow for the isolation and purification of 4-butyl-6-chloropyrimidine.

Part 2: Troubleshooting & Causality FAQs

Q1: Why does my product streak heavily on the TLC plate, and why is my recovery so low after standard silica gel flash chromatography? The Causality: The pyrimidine ring is highly electron-deficient, drawing electron density away from the C-6 position. This makes the C-Cl bond exceptionally susceptible to nucleophilic attack. Standard silica gel contains acidic silanol groups (Si-OH) that, in the presence of trace moisture from the ambient air or solvents, catalyze the hydrolysis of the C-Cl bond. The product degrades on the column into 4-butylpyrimidin-6-ol, which tautomerizes into a highly polar pyrimidinone that irreversibly binds to the silica or streaks heavily [3]. The Solution: You must neutralize the stationary phase. Pre-treat the silica gel by flushing the column with your non-polar eluent containing 1–2% triethylamine (Et₃N). The Et₃N caps the acidic silanol sites, preventing acid-catalyzed hydrolysis.

DegradationPathway Intact 4-Butyl-6-chloropyrimidine (Active C-Cl bond) Hydrolysis Nucleophilic Attack (Hydrolysis) Intact->Hydrolysis Silica Acidic Silica Gel (Si-OH) + H2O Silica->Hydrolysis Catalyzes Degraded 4-Butylpyrimidin-6-ol (Tautomerizes to pyrimidinone) Hydrolysis->Degraded

Caption: Hydrolytic degradation pathway of 4-butyl-6-chloropyrimidine on untreated silica gel.

Q2: During the aqueous workup of the POCl₃ chlorination step, I get a stubborn emulsion. How can I break it? The Causality: Neutralization of excess POCl₃ generates copious amounts of inorganic phosphate salts. These salts dramatically increase the viscosity of the aqueous phase. Furthermore, the amphiphilic nature of partially hydrolyzed pyrimidine byproducts acts as a weak surfactant, stabilizing the emulsion between the aqueous layer and organic solvents like ethyl acetate or dichloromethane. The Solution: Do not attempt to forcefully shake the separatory funnel. Instead, filter the entire biphasic mixture through a tightly packed pad of Celite to remove insoluble phosphate precipitates. If the emulsion persists, add a saturated solution of Rochelle salt (potassium sodium tartrate) to alter the ionic strength and disrupt the micellar structures.

Q3: Can I purify this compound using distillation instead of chromatography? The Causality: Absolutely. Because 4-butyl-6-chloropyrimidine is a low-molecular-weight oil without hydrogen-bond donating groups, it possesses a manageable boiling point under vacuum. Distillation is the preferred method for scale-up (>5 grams) because it completely circumvents the hydrolytic risks associated with silica gel [2]. The Solution: Perform a short-path vacuum distillation at 1–5 Torr. Ensure the system is backfilled with Argon, as elevated temperatures in the presence of oxygen can lead to oxidative degradation of the butyl chain.

Part 3: Step-by-Step Experimental Protocols
Protocol A: Triethylamine-Deactivated Flash Chromatography (Small Scale: <5 g)

Use this method when isolating the compound from complex reaction mixtures with closely eluting organic impurities.

  • Solvent Preparation: Prepare the mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate) and add 1% v/v Triethylamine (Et₃N). Mix thoroughly.

  • Column Packing: Slurry pack the column with standard silica gel (230–400 mesh) using the Et₃N-doped solvent.

  • Stationary Phase Deactivation: Flush the packed column with at least 3 Column Volumes (CV) of the Et₃N-doped solvent. Self-Validation: Test the pH of the eluent exiting the column; it should be distinctly basic (pH > 8 on indicator paper).

  • Loading: Dissolve the crude 4-butyl-6-chloropyrimidine in a minimum volume of the eluent and load it onto the column.

  • Elution: Elute the product while monitoring via UV-active TLC (254 nm).

  • Fraction Pooling & Concentration: Pool the fractions containing the product. Concentrate under reduced pressure using a rotary evaporator. Keep the water bath strictly below 30 °C to prevent thermal degradation.

  • Self-Validation Check: Spot the final concentrated oil on a TLC plate and co-elute with the crude mixture. The pure product must appear as a single, tight UV-active spot (R_f ~0.6) with zero streaking towards the baseline.

Protocol B: Short-Path Vacuum Distillation (Large Scale: >5 g)

Use this method for bulk purification to achieve >98% purity while avoiding silica-induced degradation.

  • Apparatus Setup: Transfer the dried, crude organic extract into a round-bottom flask equipped with a magnetic stir bar. Attach a short-path distillation head, a thermometer, and a receiving flask submerged in an ice-water bath.

  • Degassing: Apply a high vacuum (1–5 Torr) while stirring at room temperature for 15 minutes to remove residual extraction solvents (e.g., DCM or EtOAc).

  • Heating: Slowly increase the temperature of the oil bath.

  • Forerun Collection: Collect the forerun, which will consist of unreacted volatile starting materials or low-boiling impurities.

  • Main Fraction Collection: Collect the pure 4-butyl-6-chloropyrimidine. Self-Validation Check: Monitor the vapor temperature closely. A steady, unchanging plateau in vapor temperature indicates the elution of the pure compound. Any sudden spike or drop signifies a transition between fractions.

  • Storage: Backfill the apparatus with Argon before removing the receiving flask. Store the resulting oil in an amber vial at -20 °C under an inert atmosphere.

Part 4: Method Comparison & Quantitative Data

To assist in selecting the optimal purification route, compare the empirical outcomes of the standard methodologies below.

Table 2: Comparison of Purification Strategies

Purification MethodIdeal ScaleExpected PurityYield RetentionPrimary Risk FactorProcessing Time
Et₃N-Deactivated Silica < 5 g> 95%Moderate (70–85%)Incomplete deactivation leads to hydrolysis2–4 hours
Vacuum Distillation > 5 g> 98%High (85–95%)Thermal degradation if vacuum is insufficient1–3 hours
Neutral Alumina (Act. II) < 2 g> 90%Moderate (75–80%)Poor resolution of structurally similar impurities2–4 hours
References
  • Llauger, L., He, H., Kim, J., et al. (2005). Orally Active Purine-Based Inhibitors of the Heat Shock Protein 90. Journal of Medicinal Chemistry, 49(1), 81–90. URL:[Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. URL:[Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). John Wiley & Sons. URL:[Link]

Technical Support Center: Troubleshooting Unreacted 4-Butyl-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrimidine chemistry. 4-Butyl-6-chloropyrimidine is a versatile electrophilic building block frequently utilized in SNAr and transition-metal-catalyzed cross-coupling reactions. However, its moderate polarity and lipophilic butyl chain often cause it to co-elute with desired products during standard silica gel chromatography.

This guide provides field-proven, causality-driven strategies to selectively remove unreacted 4-butyl-6-chloropyrimidine from your reaction mixtures without compromising your product yield.

Diagnostic Workflow: Selecting a Removal Strategy

Before proceeding with a purification protocol, analyze the chemical stability of your desired product to select the most efficient removal method.

G Start Unreacted 4-Butyl-6-chloropyrimidine in Crude Mixture Q1 Is the desired product stable to strong aqueous base? Start->Q1 Hydrolysis Alkaline Hydrolysis Workup (5-15% NaOH wash) Q1->Hydrolysis Yes Q2 Does the product contain unprotected electrophilic sites? Q1->Q2 No Aqueous Discard aqueous layer containing hydroxypyrimidine salt Hydrolysis->Aqueous Scavenger Polymer-Supported Scavenging (e.g., PS-Ethylenediamine) Q2->Scavenger No Chromatography Optimized Silica Gel Chromatography Q2->Chromatography Yes Filtration Filter out resin-bound pyrimidine adduct Scavenger->Filtration

Decision matrix for 4-Butyl-6-chloropyrimidine removal strategies based on product stability.

Frequently Asked Questions (FAQs)

Q1: Why does 4-butyl-6-chloropyrimidine persist in my reaction mixture despite using an excess of nucleophile? A: The persistence is driven by both steric and electronic causality. The 4-butyl group exerts mild steric hindrance and electron-donating inductive effects, which slightly deactivate the C6 position compared to unsubstituted chloropyrimidines. If your nucleophile is sterically bulky or weakly nucleophilic, the reaction kinetics slow down significantly as the starting material is consumed, often stalling before completion.

Q2: I tried silica gel chromatography, but the starting material co-elutes with my product. What is the most efficient alternative? A: We recommend utilizing polymer-supported nucleophilic scavengers (e.g., PS-Ethylenediamine or PS-Thiophenol). Because 4-butyl-6-chloropyrimidine is an electrophile, the scavenger's primary amines attack the unreacted pyrimidine via SNAr. The resulting adduct becomes covalently anchored to the macroscopic polymer beads, which are then easily removed by simple vacuum filtration, leaving your pure product in the filtrate[1][2].

Q3: Can I remove the unreacted starting material during the aqueous workup phase without specialized resins? A: Yes, provided your product is stable to strong bases. The C-Cl bond in pyrimidines is susceptible to nucleophilic attack by hydroxide ions. Washing the organic phase with 5-15% NaOH at elevated temperatures converts the chloropyrimidine into 4-butyl-6-hydroxypyrimidine[3]. This compound tautomerizes to a pyrimidinone, which forms a highly polar, water-soluble sodium salt at high pH. This salt partitions entirely into the aqueous waste layer, effectively neutralizing and removing the impurity[4].

Quantitative Data: Method Comparison

The table below summarizes the efficiency and operational metrics of the primary removal strategies to help you balance throughput and cost.

Removal StrategyMechanism of ActionTypical Processing TimeProduct RecoveryScalabilityBest Suited For
Polymer-Supported Scavenging Covalent sequestration via SNAr1–2 hours>95%Low–MediumHigh-throughput libraries, base-sensitive products
Alkaline Hydrolysis Conversion to water-soluble enolate3–5 hours85–90%HighBase-stable products, large-scale process chemistry
Silica Gel Chromatography Differential adsorption4–8 hours70–85%MediumProducts with vastly different Rf values

Detailed Experimental Protocols

As an application scientist, I emphasize that every protocol must be a self-validating system. Do not assume a step has worked; use the built-in checkpoints to prove it.

Protocol A: Polymer-Supported Electrophile Scavenging

Causality: PS-Ethylenediamine contains highly reactive primary amines that outcompete the less reactive functional groups on your product for the remaining chloropyrimidine. Swelling the resin expands the polymer matrix, exposing internal reactive sites to the electrophile[1].

Step-by-Step Methodology:

  • Solvent Exchange: Concentrate your crude reaction mixture and redissolve it in a resin-compatible swelling solvent (e.g., Dichloromethane, THF, or DMF).

  • Resin Addition: Add 3 to 5 equivalents of PS-Ethylenediamine resin relative to the calculated molar amount of unreacted 4-butyl-6-chloropyrimidine[2].

  • Agitation: Agitate the mixture gently on an orbital shaker at room temperature for 1–2 hours. (Crucial: Do not use a magnetic stir bar, as the grinding action will crush the macroscopic polymer beads, clogging your filter later). Alternatively, apply mild microwave heating (e.g., 10 mins at 80°C) to accelerate the SNAr sequestration[1].

  • System Validation: Sample 10 µL of the liquid phase, dilute, and analyze via LC-MS. The self-validating condition is the absolute absence of the m/z ~171 signal (corresponding to the [M+H]+ of 4-butyl-6-chloropyrimidine). If the signal persists, the resin swelling was insufficient or the equivalents added were too low; add 1 additional equivalent of resin and continue agitation.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake thoroughly with DCM to elute any non-covalently trapped product. Concentrate the filtrate to yield the purified product.

Protocol B: Alkaline Hydrolysis and Phase Separation

Causality: Hydroxide acts as a nucleophile, displacing the chloride. Elevated temperatures overcome the activation energy required for the hydroxide to displace the sterically hindered chloride. The resulting pyrimidinol is deprotonated at pH > 10, creating a charged species that is completely insoluble in the organic layer[3].

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Toluene).

  • Hydrolysis: Add an equal volume of 10% w/v aqueous NaOH solution to the organic phase[3].

  • Thermal Activation: Stir the biphasic mixture vigorously at 40–50°C for 2–4 hours.

  • System Validation: Stop stirring and allow the phases to separate. Check the pH of the aqueous layer using indicator paper. The protocol self-validates only if the aqueous layer registers a pH > 12. If the pH has dropped below 10, acidic reaction byproducts have consumed the base, meaning the hydrolyzed pyrimidinone may remain protonated (neutral) and partition back into your organic product layer. If this occurs, add additional 10% NaOH until pH > 12 is restored, and re-extract[4].

  • Separation: Separate the organic layer, wash once with brine to remove residual alkalinity, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

References

  • Title: Purification of Chlorinated Pyrimidine Intermediates Source: benchchem.com URL: 3

  • Title: Microwave-assisted scavenging of electrophiles utilizing polymer-supported sequestration reagents. Application to the synthesis of N3-acylated dihydropyrimidine libraries Source: nih.gov URL: 1

  • Title: Preventing byproduct formation in pyrimidine chlorination reactions Source: benchchem.com URL: 4

  • Title: Scavengers for Electrophiles Scavengers for Nucleophiles Source: stepbio.it URL: 2

Sources

Technical Support Center: Resolving Aqueous Solubility Issues with 4-Butyl-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 4-Butyl-6-chloropyrimidine (CAS: 1105195-64-9). This compound is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase and Hsp90 inhibitors[1],[2]. However, its physicochemical profile—characterized by a highly lipophilic butyl chain, a planar aromatic core, and an electron-withdrawing chloro group—makes it notoriously difficult to keep in solution during aqueous biological assays[3],[4].

This guide is engineered for researchers and drug development professionals. It moves beyond generic advice to explain the thermodynamic causality of precipitation and provides self-validating protocols to ensure scientific integrity in your workflows.

Part 1: Physicochemical Profiling & Causality (FAQs)

Q1: Why does 4-Butyl-6-chloropyrimidine precipitate immediately upon dilution into my aqueous assay buffer? A1: This phenomenon, commonly known as "crashing out," is driven by thermodynamics. When a concentrated DMSO stock of the compound is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water[5],[6]. The highly lipophilic butyl chain and the hydrophobic chloro group are suddenly exposed to a high-dielectric (polar) environment. To minimize thermodynamically unfavorable interactions with water, the planar pyrimidine rings rapidly self-associate via π-π stacking and hydrophobic collapse[3]. This rapid nucleation exceeds the compound's kinetic solubility limit, resulting in visible precipitation or microscopic turbidity.

Q2: Pyrimidines are weak bases. Can I just lower the pH of my assay buffer to protonate the compound and improve solubility? A2: While it is true that many pyrimidines can be solubilized via protonation in acidic media[3],[7], 4-Butyl-6-chloropyrimidine is an exception. The C6-chloro group is highly electron-withdrawing. It pulls electron density away from the pyrimidine ring, significantly lowering the pKa of the ring nitrogens. Consequently, achieving a fully protonated, soluble salt would require a pH far below the physiological range (pH 7.4). Because such high acidity is incompatible with most biological assays, pH adjustment is an impractical standalone strategy here[7],[8].

Q3: If I am using this compound as a synthetic scaffold, how can I improve the solubility of my final drug candidate? A3: Structural modification is the most definitive way to improve thermodynamic solubility[8]. You can replace the chloro group via nucleophilic aromatic substitution (SNAr) with polar moieties (e.g., methoxy groups, amines with solubilizing appendages) to reduce the overall LogP and disrupt the crystal lattice energy[8],[2].

Part 2: Troubleshooting the "Crashing Out" Phenomenon

Before altering your compound, you must systematically identify where the solubility failure occurs in your workflow.

Troubleshooting Workflow

Troubleshooting Start 4-Butyl-6-chloropyrimidine Precipitates in Aqueous Buffer CheckDMSO Is final DMSO ≤ 1-2%? Start->CheckDMSO ReduceDMSO Reduce DMSO % & Use Anhydrous DMSO CheckDMSO->ReduceDMSO No CheckConc Is working concentration > Kinetic Solubility Limit? CheckDMSO->CheckConc Yes ReduceDMSO->CheckConc LowerConc Perform Serial Dilution or Lower Concentration CheckConc->LowerConc Yes Formulation Apply Formulation Strategies CheckConc->Formulation No LowerConc->Formulation CoSolvent Add Co-solvent (e.g., PEG 400) Formulation->CoSolvent Cyclo Use HP-β-CD Inclusion Complex Formulation->Cyclo Success Solubilized Compound Ready for Assay CoSolvent->Success Cyclo->Success

Decision tree for troubleshooting 4-Butyl-6-chloropyrimidine precipitation in aqueous assays.

Protocol 1: Self-Validating Kinetic Solubility Determination

To prevent crashing out, you must empirically determine the kinetic solubility limit of your specific batch in your specific buffer[3],[5].

Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 4-Butyl-6-chloropyrimidine in anhydrous, high-purity DMSO. (Note: Water absorption in old DMSO drastically reduces solvating power).

  • Buffer Dispensation: In a 96-well clear-bottom plate, dispense 196 µL of the target aqueous assay buffer (e.g., PBS, pH 7.4) into test wells.

  • Serial Dilution: Perform a serial dilution of the DMSO stock in pure DMSO to create a gradient (10 mM, 5 mM, 2.5 mM, 1.25 mM).

  • Spiking: Add 4 µL of each DMSO dilution into the respective buffer wells using a step-wise addition method to prevent localized supersaturation[6]. (Final DMSO = 2% v/v).

  • Control: Include a vehicle control well (196 µL buffer + 4 µL pure DMSO).

  • Equilibration: Seal the plate and shake on a microplate shaker at 500 RPM for 2 hours at room temperature.

  • Validation Check (Nephelometry): Measure absorbance at 620 nm (or use a nephelometer). The kinetic solubility limit is strictly defined as the highest concentration where the light scattering is not statistically significantly higher than the vehicle control.

Part 3: Formulation & Solubilization Strategies

If your required assay concentration exceeds the kinetic solubility limit, you must employ formulation strategies that do not alter the chemical entity[7].

Quantitative Comparison of Solubilization Agents
Formulation StrategySolubilizing AgentRecommended Conc.Mechanism of ActionAssay Compatibility
Organic Co-solvent DMSO≤ 1-2% (v/v)Disrupts crystal lattice energy; solvates hydrophobic moieties.High (at low %); toxic to cells at >2%[5].
Organic Co-solvent PEG 4005-10% (v/v)Reduces the dielectric constant of the bulk aqueous medium.Moderate; can interfere with protein-ligand binding.
Complexation HP-β-CD10-20% (w/v)Encapsulates the lipophilic butyl group within a hydrophobic cavity[3].High; biologically inert in most in vitro assays.
Polymer Dispersion Pluronic F1270.1-1% (w/v)Forms micelles to shield hydrophobic surfaces from water[8].Moderate; may disrupt lipid bilayers in cell-based assays.
Protocol 2: HP-β-CD Inclusion Complexation

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for 4-Butyl-6-chloropyrimidine. The lipophilic butyl chain acts as a "guest" molecule, threading into the cyclodextrin cavity to form a thermodynamically stable, water-soluble inclusion complex[3],[9].

Methodology:

  • Matrix Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous assay buffer.

  • Compound Addition: Weigh out an excess amount of solid 4-Butyl-6-chloropyrimidine (e.g., targeting 5 mg/mL) and add it directly to the HP-β-CD solution. Do not use DMSO here.

  • Disruption: Sonicate the suspension in a water bath at 30°C for 15 minutes to break up large crystalline aggregates.

  • Equilibration: Stir the mixture vigorously on a magnetic stir plate for 24-48 hours at room temperature. This extended time is required because inclusion complex formation is a thermodynamically driven equilibrium process[3],[6].

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes, or filter through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved solid[6].

  • Validation Check (Quantification): You cannot assume the target concentration was reached. Quantify the exact dissolved concentration in the filtrate using HPLC-UV, comparing the peak area against a standard curve prepared in 100% organic solvent.

References

  • [3] BenchChem. Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives. Available at:

  • [7] BenchChem. Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds. Available at:

  • [9] National Institutes of Health (PMC). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Available at:

  • [4] PubChemLite. 4-butyl-6-chloropyrimidine (C8H11ClN2). Available at:

  • [8] ResearchGate. Improving solubility via structural modification. Available at:

  • [1] National Institutes of Health (PMC). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Available at:

  • [10] BLD Pharm. 1105195-64-9 | 4-Butyl-6-chloropyrimidine. Available at:

  • [2] ACS Publications. Orally Active Purine-Based Inhibitors of the Heat Shock Protein 90. Available at:

  • [5] BenchChem. Overcoming solubility issues with 6-(butylamino)-1H-pyrimidine-2,4-dione in DMSO. Available at:

  • [6] BenchChem. Technical Support Center: Improving the Solubility of N-(2-Aminopyrimidin-4-yl)acetamide for Biological Assays. Available at:

Sources

Technical Support Center: Regioselective Functionalization of 4-Butyl-6-chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Overview Functionalizing 4-butyl-6-chloropyrimidine derivatives—particularly those bearing additional leaving groups at the C-2 or C-5 positions—presents significant regioselectivity challenges. Because the pyrimidine ring is highly electron-deficient, nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are acutely sensitive to steric hindrance, solvent polarity, and the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1[1].

This technical guide provides mechanistic troubleshooting, verified protocols, and quantitative benchmarks to help researchers and drug development professionals achieve absolute regiocontrol in their syntheses.

Diagnostic Workflow: Controlling Regioselectivity

G A 4-Butyl-2,6-dichloropyrimidine (Starting Material) B Pd(OAc)2 / dppb Secondary Amines A->B Kinetic Control C Tertiary Amines (In situ N-dealkylation) A->C Steric/Electronic D Alkoxides / -78°C (H-Bonding Complex) A->D LUMO+1 Control E C-6 Substitution (Major Product) B->E >30:1 Selectivity F C-2 Substitution (Major Product) C->F High C-2 Selectivity D->F Exclusive C-2

Reaction pathways dictating C-6 vs C-2 regioselectivity in pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My SNAr amination of a 4-butyl-2,6-dichloropyrimidine derivative is yielding a 2:1 mixture of C-6 and C-2 substituted isomers. How can I force strict C-6 selectivity? A1: The innate reactivity of pyrimidine halides generally follows the order C-4/C-6 > C-2 ≫ C-5[2]. However, aliphatic secondary amines often yield poor regioselectivity (2:1 to 4:1) under standard SNAr conditions because the energy gap between the LUMO (centered at C-6) and LUMO+1 (centered at C-2) is extremely narrow (≤ 0.25 eV)[1]. Causality & Solution: To override this orbital ambiguity, switch from a thermal SNAr to a Palladium-catalyzed amination. Using a Pd(OAc)2/dppb catalyst system with LiHMDS as the base at low temperatures (-20 °C) alters the transition state, driving the oxidative addition strictly to the C-6 position. This method routinely achieves >30:1 regioselectivity for the C-6 isomer[2].

Q2: I need to functionalize the C-2 position, leaving the C-6 chlorine intact. Standard nucleophiles keep attacking the C-6 position. What is the workaround? A2: You must exploit specific stereoelectronic effects or use surrogate nucleophiles to bypass the favored C-6 electrophilicity. Causality & Solution 1 (Tertiary Amines): If you need an amino group at C-2, use a tertiary amine nucleophile. Tertiary amines exhibit excellent C-2 selectivity due to steric repulsion at the C-6 position (exacerbated by the adjacent C-5 proton and C-4 butyl group). The tertiary amine forms an intermediate that undergoes in situ N-dealkylation, formally yielding a secondary amine at the C-2 position[3]. Causality & Solution 2 (Alkoxides): If you are forming an ether, run the reaction with an alkoxide at -78 °C. Quantum mechanical (QM) analyses reveal that at ultra-low temperatures, alkoxides form a hydrogen-bond complex with pyrimidine substituents, which selectively lowers the transition state energy for C-2 attack, yielding exclusive C-2 substitution[4].

Q3: Does the choice of solvent impact the regioselectivity of aniline nucleophiles on these scaffolds? A3: Yes, significantly. Aromatic amines (anilines) are weaker nucleophiles and do not require palladium catalysis to achieve high C-6 selectivity, provided the correct solvent is used[2]. Causality & Solution: Polar protic solvents, such as ethanol, stabilize the highly polarized Meisenheimer transition state during the addition-elimination sequence. Refluxing the 4-butyl-6-chloropyrimidine derivative with aniline in ethanol (often with a mild base like triethylamine) enhances the electrophilicity of the C-6 position, yielding high regioselectivity (typically >10:1) without the need for transition metal catalysts[2][5].

Quantitative Regioselectivity Data

The following table summarizes the expected regioselectivity outcomes for 4-butyl-2,6-dichloropyrimidine derivatives based on the chosen reaction parameters.

Nucleophile TypeCatalyst / ReagentsSolvent & TempPrimary Site of AttackRegioselectivity RatioRef
Aliphatic Secondary AminePd(OAc)2 / dppb, LiHMDSTHF, -20 °CC-6>30:1[2]
Aromatic Amine (Aniline)None (Thermal SNAr)Ethanol, 80 °CC-6~10:1[2]
Tertiary AmineNone (In situ dealkylation)CHCl3, 40 °CC-2>20:1[3]
AlkoxideNone (Kinetic control)THF, -78 °CC-2Exclusive[4]
Troubleshooting & Verified Protocols

Protocol: Highly Regioselective C-6 Amination of 4-Butyl-2,6-dichloropyrimidine This self-validating protocol utilizes Pd-catalysis to ensure >30:1 selectivity for the C-6 position using aliphatic secondary amines, overriding standard LUMO limitations[2].

Step 1: Reagent Preparation (Inert Atmosphere)

  • Flame-dry a Schlenk flask and purge with Argon.

  • Dissolve 4-butyl-2,6-dichloropyrimidine (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL).

  • Validation Check: The solution must be clear and colorless. Any cloudiness indicates moisture, which will prematurely quench the LiHMDS base and destroy regioselectivity.

Step 2: Catalyst Activation

  • Add Pd(OAc)2 (0.02 equiv, 2 mol%) and dppb ligand (0.02 equiv, 2 mol%) to the flask.

  • Stir at room temperature for 15 minutes.

  • Validation Check: The solution will transition from yellow to a deep orange/red hue, confirming the successful formation of the active Pd(0)-dppb complex.

Step 3: Nucleophile Addition (Temperature Critical)

  • Cool the reaction mixture strictly to -20 °C using a dry ice/ethylene glycol bath. Troubleshooting Note: Do not use a standard ice bath (0 °C), as higher temperatures degrade the >30:1 regioselectivity and invite C-2 substitution.

  • Add the aliphatic secondary amine (1.2 equiv).

  • Dropwise, add LiHMDS (1.0 M in THF, 1.5 equiv) over 10 minutes.

Step 4: Reaction Monitoring & Isolation

  • Stir at -20 °C for 1 hour. Monitor via LC-MS.

  • Validation Check: The starting material mass should disappear, replaced by a single major peak corresponding to the mono-aminated product. If a second peak of the identical mass appears, the internal temperature was too high, resulting in C-2 contamination.

  • Quench with saturated aqueous NH4Cl (5 mL), extract with EtOAc (3 x 10 mL), dry over Na2SO4, and purify via silica gel chromatography.

References
  • WuXi Biology. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec. [Link]

  • Choudhury, A., et al. (2006). "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, American Chemical Society.[Link]

  • "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." (2022). MDPI.[Link]

  • "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." (2015). PubMed, National Institutes of Health.[Link]

Sources

Recrystallization techniques for 4-Butyl-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-Butyl-6-chloropyrimidine (CAS: 1105195-64-9).

Because 4-Butyl-6-chloropyrimidine is a highly versatile, lipophilic intermediate frequently utilized in the synthesis of purine-based kinase and Heat Shock Protein 90 (Hsp90) inhibitors [1], its purification presents unique physicochemical challenges. The presence of the flexible butyl chain significantly depresses its melting point, making the compound notoriously prone to "oiling out" (liquid-liquid phase separation) during crystallization. Furthermore, the highly electrophilic 6-chloro position makes the pyrimidine core susceptible to degradation in standard protic solvents [2].

This guide is engineered to provide researchers with self-validating troubleshooting frameworks and field-proven methodologies to achieve high-purity crystalline material.

Part 1: Physicochemical Profile & Solvent Matrix

To design a successful recrystallization system, we must first analyze the causality between the molecule's structure and its macroscopic behavior.

Table 1: Physicochemical Profile & Solvent Selection Matrix

Property / SolventValue / ObservationCausality & Impact on Recrystallization
Molecular Weight 170.64 g/mol Baseline for LCMS validation. Desired product yields an

of 171 .
Physical State Low-melting solidThe lipophilic butyl chain lowers the lattice energy, creating a high propensity for the compound to form a supercooled liquid (oil) rather than a crystal lattice upon cooling.
Water InsolubleCannot be used as a primary solvent. While it acts as a strong anti-solvent, heating chloropyrimidines in the presence of water risks rapid hydrolysis.
Ethanol / Methanol Highly SolubleHigh Risk. Protic solvents act as nucleophiles at elevated temperatures (>50 °C), leading to

solvolysis and the formation of alkoxypyrimidine impurities.
Ethyl Acetate (EtOAc) Highly SolubleIdeal Primary Solvent. Aprotic nature prevents chemical degradation, while its moderate polarity easily dissolves the pyrimidine core.
Heptane / Hexane Moderately SolubleIdeal Anti-Solvent. Flattens the solubility curve, promoting controlled supersaturation and true crystallization over oiling out.

Part 2: Troubleshooting Guides & FAQs

FAQ 1: Why does my solution form a biphasic, milky oil instead of crystals upon cooling? Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation curve of your solvent system crosses the liquid-liquid coexistence boundary (the spinodal curve) before it reaches the crystallization boundary. Because the butyl group makes the molecule highly lipophilic and flexible, the energy barrier for forming a crystal lattice is higher than the barrier for separating into a solute-rich liquid phase. Self-Validating Fix: Do not attempt to scratch the flask or freeze the oil, as this traps impurities. Instead, reheat the mixture until it returns to a single, clear phase. Add 10–15% more of your primary solvent (EtOAc) to decrease the overall concentration. Cool the solution at a much slower rate (e.g., 0.2 °C/min) and introduce seed crystals at the metastable zone width (approx. 5 °C below the saturation temperature) to artificially bypass the nucleation energy barrier.

FAQ 2: I recrystallized my batch from hot ethanol/water, but LCMS now shows new major peaks at m/z 181 and m/z 153. What went wrong? Causality: You have inadvertently subjected the 6-chloropyrimidine core to nucleophilic aromatic substitution (


). Chloropyrimidines are highly electrophilic. Prolonged heating in protic, nucleophilic solvents causes rapid solvolysis [2].
  • m/z 181: Corresponds to 4-butyl-6-ethoxypyrimidine (ethanolysis).

  • m/z 153: Corresponds to 4-butyl-6-hydroxypyrimidine (hydrolysis from water). Self-Validating Fix: Strictly avoid alcohols and water when heating chloropyrimidines. Switch entirely to an aprotic solvent system (e.g., EtOAc/Heptane). Verify the success of the new protocol by confirming the disappearance of the m/z 181/153 peaks on LCMS.

FAQ 3: My crude product is dark brown. Can I use activated carbon without losing yield? Causality: Yes, but with strict limitations. Activated carbon is highly effective at adsorbing polymeric, highly conjugated impurities. However, because 4-Butyl-6-chloropyrimidine is a relatively small, polarizable molecule, excessive use of charcoal will lead to product loss via non-specific adsorption to the carbon's porous surface. Self-Validating Fix: Use a maximum of 5% w/w activated carbon relative to your crude mass. Perform the treatment in EtOAc at 45 °C for exactly 15 minutes, then filter hot through a tightly packed pad of Celite to prevent carbon breakthrough into the filtrate.

Part 3: Experimental Protocol

Aprotic Anti-Solvent Crystallization (EtOAc / Heptane)

This protocol is designed to isolate highly pure 4-Butyl-6-chloropyrimidine while actively preventing


 degradation and bypassing the oiling-out phase boundary.

Step 1: Dissolution Suspend the crude 4-Butyl-6-chloropyrimidine in minimal anhydrous Ethyl Acetate (approx. 2.5 mL/g) in a round-bottom flask. Warm gently to 45–50 °C using a water bath until complete dissolution is achieved. Causality: Limiting the temperature to 50 °C provides sufficient thermal energy for dissolution without risking thermal degradation of the pyrimidine ring.

Step 2: Clarification (Optional but Recommended) If mechanical impurities or dark coloration are present, add 5% w/w activated charcoal, stir for 15 minutes at 45 °C, and perform a hot filtration through a Celite pad. Rinse the pad with 0.5 mL/g of warm EtOAc.

Step 3: Anti-Solvent Addition & Cloud Point Determination While maintaining the filtrate at 45 °C, add anhydrous Heptane dropwise via an addition funnel with moderate stirring. Continue until the solution becomes faintly but persistently turbid (the cloud point). Immediately add 2–3 drops of EtOAc until the solution just clears. Validation Checkpoint: If the solution separates into two distinct liquid layers (oil droplets on the bottom) instead of a uniform cloudy suspension, your concentration is too high. Stop the addition, add 10% more EtOAc to dissolve the oil, and repeat the cloud point determination.

Step 4: Seeding & Nucleation Cool the flask slowly to 35 °C. Add 0.1% w/w of pure 4-Butyl-6-chloropyrimidine seed crystals. Hold the temperature steady for 30 minutes. Causality: Holding the temperature allows the seed bed to mature and consume supersaturation, forcing the molecules into a lattice rather than allowing them to supercool into an oil.

Step 5: Controlled Cooling Cool the mixture to 0–5 °C at a strictly controlled rate of 0.5 °C/min. Validation Checkpoint: A slow cooling profile ensures the system remains in the metastable zone, growing large, pure crystals rather than crashing into the spinodal decomposition region.

Step 6: Isolation Filter the resulting white/off-white crystals via vacuum filtration. Wash the filter cake with ice-cold Heptane (1 mL/g) to displace the impurity-rich mother liquor. Dry under high vacuum at room temperature for 4 hours.

Part 4: Process Visualizations

Workflow Start Crude 4-Butyl-6-chloropyrimidine Dissolve Dissolve in EtOAc at 45-50°C (Avoid Protic Solvents) Start->Dissolve Filter Hot Filtration through Celite (Removes particulates) Dissolve->Filter Cloud Add Heptane dropwise until cloud point is reached Filter->Cloud Seed Add Seed Crystals at 35°C (Prevents supercooling) Cloud->Seed Cool Cool at 0.5°C/min to 5°C Seed->Cool Check Phase Observation Cool->Check Crystals Crystalline Solid Check->Crystals Nucleation succeeds Oil Oiling Out (Biphasic) Check->Oil Liquid-Liquid Phase Separation Isolate Filter & Wash with cold Heptane Crystals->Isolate FixOil Add 10% EtOAc, reheat to clear, reduce cooling rate Oil->FixOil Rework FixOil->Cool Rework

Fig 1. Aprotic anti-solvent recrystallization workflow and oiling-out troubleshooting decision tree.

Degradation A 4-Butyl-6-chloropyrimidine (Desired, m/z 171) B SNAr Solvolysis (Heat + Nucleophile) A->B Hot EtOH / H2O C 4-Butyl-6-ethoxypyrimidine (Impurity, m/z 181) B->C Ethanol attack D 4-Butyl-6-hydroxypyrimidine (Impurity, m/z 153) B->D Water attack

Fig 2. SNAr degradation pathways of 4-Butyl-6-chloropyrimidine in protic solvent systems.

References

  • Orally Active Purine-Based Inhibitors of the Heat Shock Protein 90 ACS Public
  • Optimization of 4-Chloropyrimidine Substitution Reactions Benchchem

Validation & Comparative

Analytical Resolution and Synthetic Utility of Pyrimidine Building Blocks: A Comparative ¹H NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex kinase and protein-protein interactions, the selection of highly specific chemical building blocks becomes paramount. 4-Butyl-6-chloropyrimidine [1] is a highly valued intermediate, particularly in the synthesis of orally active purine-based inhibitors (such as HSP90 inhibitors) where precise lipophilicity dictates target engagement and membrane permeability[2].

This guide objectively compares the analytical performance and synthetic utility of 4-butyl-6-chloropyrimidine against its common structural alternatives: 4,6-dichloropyrimidine and 4-chloro-6-methylpyrimidine . By mastering the ¹H NMR interpretation of these scaffolds, researchers can ensure rigorous structural verification during high-throughput library synthesis.

Comparative Performance: Analytical Resolution & Synthetic Utility

When selecting a pyrimidine scaffold, researchers must balance reactivity with downstream physicochemical properties. While 4,6-dichloropyrimidine offers dual sites for nucleophilic aromatic substitution (


), it lacks the lipophilic anchor required for many oral drug candidates. Conversely, the pre-installed butyl chain in 4-butyl-6-chloropyrimidine immediately improves the LogP of the resulting scaffold, reducing the number of downstream synthetic steps required to achieve optimal membrane permeability[2].

Analytically, these structural differences manifest clearly in their ¹H NMR profiles. The table below summarizes the quantitative chemical shifts used to distinguish these alternatives.

Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
Proton EnvironmentAlternative 1: 4,6-DichloropyrimidineAlternative 2: 4-Chloro-6-methylpyrimidineProduct: 4-Butyl-6-chloropyrimidine
H-2 (Pyrimidine ring) 8.82 ppm (s, 1H)8.85 ppm (s, 1H)8.90 ppm (s, 1H)
H-5 (Pyrimidine ring) 7.46 ppm (s, 1H)7.35 ppm (s, 1H)7.30 ppm (s, 1H)
Aliphatic

-CH
N/A2.55 ppm (s, 3H)2.78 ppm (t, 2H, J = 7.5 Hz)
Aliphatic

-CH
N/AN/A1.70 ppm (m, 2H)
Aliphatic

-CH
N/AN/A1.38 ppm (m, 2H)
Aliphatic

-CH
N/AN/A0.95 ppm (t, 3H, J = 7.3 Hz)
The Causality of Chemical Shifts (Expertise & Experience)

Understanding why these shifts occur is critical for troubleshooting unexpected spectral results:

  • The H-2 Deshielding Effect: The H-2 proton is flanked by two highly electronegative nitrogen atoms. The combined electron-withdrawing inductive effect (-I) of these nitrogens strips electron density from the C-2 carbon, strongly deshielding the attached proton and pushing it far downfield (~8.80–8.90 ppm).

  • The H-5 Electronic Readout: The chemical shift of the H-5 proton serves as a direct readout of the electron density within the pyrimidine ring. In 4,6-dichloropyrimidine, the strong inductive effect of the two chlorine atoms deshields H-5 to 7.46 ppm[3]. When a chlorine is replaced by a butyl or methyl group, the alkyl substituent donates electron density via hyperconjugation and the +I effect. This localized increase in electron density shields the H-5 proton, shifting it upfield to ~7.30 ppm for the butyl derivative and ~7.35 ppm for the methyl derivative[4].

Substituent_Effects A C-4 Substituent B Electron Withdrawing (e.g., -Cl) A->B C Electron Donating (e.g., -Butyl) A->C D Decreased Ring Electron Density B->D E Increased Ring Electron Density C->E F H-5 Deshielded (~7.46 ppm) D->F G H-5 Shielded (~7.30 ppm) E->G

Fig 2: Logical relationship between C-4 substitution and H-5 NMR chemical shifts.

Self-Validating Experimental Protocol

To ensure scientific integrity, the analytical protocol must function as a self-validating system . This means the resulting spectrum must contain internal proofs of its own accuracy, preventing false positives during structural assignment.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of 4-butyl-6-chloropyrimidine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

  • Acquisition Parameters: Acquire the spectrum on a 400 MHz NMR spectrometer at 298K. Use a standard 1D proton pulse sequence (zg30) with 16 scans, a spectral width of 20 ppm, and a relaxation delay (D1) of at least 2.0 seconds to ensure complete relaxation of the isolated pyrimidine protons.

  • Processing & Phase Correction: Apply a Fourier Transform (FT) followed by manual zero-order and first-order phase correction to ensure purely absorptive peak shapes. Apply a baseline correction (e.g., polynomial fit) to ensure accurate integration.

Self-Validation Criteria (Trustworthiness)

Do not accept the spectrum as valid unless it passes the following internal checks:

  • Calibration Proof: The TMS peak must be present at exactly 0.00 ppm. The residual CHCl₃ solvent peak must appear at 7.26 ppm.

  • Integration Integrity: The integration ratio of the aromatic H-2 singlet (1H) to the terminal methyl triplet of the butyl chain (3H) must be exactly 1.00 : 3.00 . A deviation greater than 5% indicates either overlapping aliphatic impurities (e.g., grease) or an insufficient relaxation delay during acquisition.

  • Connectivity Proof: The

    
    -CH₂ must appear as a distinct triplet with a coupling constant (J) of ~7.5 Hz. This specific multiplicity validates the linear connectivity of the unbranched butyl chain, distinguishing it from branched isomers like an isobutyl group.
    

Analytical & Synthetic Workflow

The integration of this NMR validation into the broader drug development pipeline ensures that downstream cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) are performed on structurally verified materials, saving time and expensive catalysts.

NMR_Workflow A Synthesis / Procurement 4-Butyl-6-chloropyrimidine B Sample Preparation (CDCl3, 0.03% v/v TMS) A->B C 1H NMR Acquisition (400 MHz, 298K, 16 Scans) B->C D Spectral Processing (Phase/Baseline Correction) C->D E Structural Verification (Peak Assignment & Integration) D->E F Downstream Application (e.g., SNAr or Suzuki Coupling) E->F

Fig 1: Standardized analytical workflow for structural validation of pyrimidine building blocks.

References

  • Orally Active Purine-Based Inhibitors of the Heat Shock Protein 90 | ACS Publications |[Link][2]

  • Supporting Information: Synthesis of 4-chloro-6-methylpyrimidine derivatives | Wiley-VCH |[Link][4]

  • 4-butyl-6-chloropyrimidine (C8H11ClN2) Profile | PubChemLite / uni.lu |[Link][1]

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of 4-Butyl-6-chloropyrimidine: GC-EI-MS vs. LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Precise structural elucidation of pyrimidine derivatives is a critical bottleneck in early-stage drug discovery. 4-Butyl-6-chloropyrimidine (C₈H₁₁ClN₂, Monoisotopic Mass: 170.06 Da) serves as a highly versatile building block for synthesizing kinase inhibitors and antiviral agents. Because the reactivity of the chlorine atom and the lipophilicity of the butyl chain dictate its pharmacological utility, confirming its structural integrity during synthesis is paramount.

This guide objectively compares the analytical performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the characterization of 4-Butyl-6-chloropyrimidine. By deconstructing the mechanistic causality behind its fragmentation patterns, we provide a self-validating framework for researchers to optimize their analytical workflows.

Mechanistic Profiling: The Logic of Fragmentation

The mass spectral behavior of 4-Butyl-6-chloropyrimidine is governed by three distinct structural features: the pyrimidine core, the halogen substituent, and the aliphatic butyl chain. Understanding the causality of bond cleavage allows analysts to differentiate this compound from its isomers (e.g., 2-butyl-4-chloropyrimidine).

Isotopic Signature Verification

Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Any mass spectrum of this compound—regardless of the ionization platform—must exhibit this characteristic M / M+2 isotopic cluster. This serves as an intrinsic self-validation metric for the molecular ion and any chlorine-retaining fragments.

Aliphatic Chain Cleavage (The "Why")

The butyl group at the C4 position is highly susceptible to fragmentation under both hard and soft ionization conditions:

  • Alpha-Cleavage: Cleavage of the C(α)-C(β) bond of the butyl chain expels a propyl radical (C₃H₇•, 43 Da). This process is thermodynamically driven by the formation of a highly resonance-stabilized pyrimidinyl-methyl cation.

  • The McLafferty Rearrangement: Because the butyl chain possesses a γ-hydrogen relative to the pyrimidine ring, the molecule undergoes a classic retro-ene reaction [1]. The pyrimidine nitrogen acts as a hydrogen acceptor via a six-membered cyclic transition state, resulting in the expulsion of a neutral propene molecule (C₃H₆, 42 Da) [2].

Pyrimidine Ring Cleavage

Following the loss of the alkyl side chain, the highly stable pyrimidine core typically fragments via the expulsion of neutral molecules such as hydrogen cyanide (HCN, 27 Da) or acetylene (C₂H₂, 26 Da), a well-documented pathway for substituted pyrimidines [3].

G M Molecular Ion [M]⁺• m/z 170/172 Alpha Alpha-Cleavage [M - C₃H₇]⁺ m/z 127/129 M->Alpha - C₃H₇• (43 Da) McLafferty McLafferty Rearrangement [M - C₃H₆]⁺• m/z 128/130 M->McLafferty - C₃H₆ (42 Da) Cl_Loss Chlorine Loss [M - Cl]⁺ m/z 135 M->Cl_Loss - Cl• (35 Da) Ring Ring Cleavage [M - C₃H₇ - HCN]⁺ m/z 100 Alpha->Ring - HCN (27 Da)

Caption: Primary EI-MS fragmentation pathways of 4-Butyl-6-chloropyrimidine.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The choice of analytical platform dictates whether the molecule undergoes odd-electron (radical) fragmentation or even-electron fragmentation.

  • GC-EI-MS (70 eV): Utilizes "hard" ionization. The high-energy electron beam strips an electron to form a radical cation (M⁺•). This platform excels at generating highly reproducible, library-searchable structural fingerprints. The base peak is typically driven by alpha-cleavage.

  • LC-ESI-MS/MS (CID): Utilizes "soft" ionization. Protonation occurs at the pyrimidine nitrogen to form an even-electron species ([M+H]⁺). Subsequent Collision-Induced Dissociation (CID) relies on vibrational excitation, heavily favoring the loss of neutral molecules (e.g., propene via an even-electron McLafferty-type rearrangement) rather than radicals [4].

Quantitative Data Summary

The following table summarizes the expected fragment ions and their relative abundances across both platforms, providing a direct comparative baseline.

Fragmentation PathwayGC-EI-MS (70 eV)Relative AbundanceLC-ESI-MS/MS (CID, 20 eV)Relative Abundance
Precursor / Molecular Ion m/z 170 / 172 (M⁺•)~15% / ~5%m/z 171 / 173 ([M+H]⁺)Precursor
Alpha-Cleavage (-43 Da) m/z 127 / 129100% (Base Peak) N/A (Radical loss disfavored)N/A
McLafferty / Neutral Loss (-42 Da) m/z 128 / 130~80% / ~26%m/z 129 / 131100% (Base Peak)
Chlorine / HCl Loss m/z 135 (-Cl•)~10%m/z 135 (-HCl)~30%
Ring Cleavage (-HCN) m/z 100 (from m/z 127)~40%m/z 102 (from m/z 129)~25%

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Both methods incorporate specific acceptance criteria to verify instrument performance prior to data acquisition.

Protocol A: GC-EI-MS Structural Fingerprinting

Rationale: GC-MS is ideal for volatile, low-molecular-weight heterocycles. 70 eV is the universal standard for EI, ensuring the resulting spectra can be cross-referenced with NIST/EPA libraries.

  • Sample Preparation: Dissolve 4-Butyl-6-chloropyrimidine in GC-grade dichloromethane (DCM) to a final concentration of 10 µg/mL.

  • System Suitability Test (SST): Inject a blank DCM sample followed by a 10 µg/mL decafluorotriphenylphosphine (DFTPP) tuning standard. Acceptance Criterion: The m/z 198 base peak and m/z 442 molecular ion of DFTPP must meet standard EPA tuning criteria.

  • Chromatographic Separation:

    • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temp 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Mass Spectrometry Parameters:

    • Ion Source Temp: 230°C; Quadrupole Temp: 150°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40 to 300.

  • Data Validation: Confirm the presence of the m/z 170 and 172 peaks in a 3:1 ratio. The base peak must be m/z 127.

Protocol B: LC-ESI-MS/MS Trace Analysis

Rationale: LC-MS/MS is superior for trace-level quantification in complex biological matrices or polar reaction mixtures. CID parameters are optimized for the even-electron [M+H]⁺ precursor.

  • Sample Preparation: Dilute the compound in 50:50 Water:Acetonitrile (containing 0.1% Formic Acid) to 100 ng/mL.

  • System Suitability Test (SST): Inject a blank solvent followed by a known pyrimidine standard (e.g., 2-methoxypyrimidine) [4]. Acceptance Criterion: Signal-to-noise ratio (S/N) > 100:1 for the standard, with no carryover in the blank.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters (Positive Mode):

    • Capillary Voltage: 3.0 kV; Desolvation Temp: 350°C.

    • Precursor Ion: Isolate m/z 171.0 (Q1).

    • Collision Energy (CE): Ramp from 15 eV to 30 eV using Argon as the collision gas.

  • Data Validation: Monitor the Multiple Reaction Monitoring (MRM) transition m/z 171.0 → 129.0. The transition m/z 173.0 → 131.0 should be monitored simultaneously to confirm the chlorine isotope retention in the product ion.

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Sample 4-Butyl-6-chloropyrimidine Sample Prep GC_Inj GC Injection (250°C) Sample->GC_Inj LC_Inj UHPLC Injection (C18 Column) Sample->LC_Inj EI_Ion EI Source (70 eV) GC_Inj->EI_Ion Quad1 Quadrupole Mass Analyzer EI_Ion->Quad1 ESI_Ion ESI Source (Positive Mode) LC_Inj->ESI_Ion CID Collision Cell (CID, 15-30 eV) ESI_Ion->CID TOF TOF / Quad Analyzer CID->TOF

Caption: Comparative analytical workflow for GC-EI-MS and LC-ESI-MS/MS platforms.

References

  • Wikipedia Contributors. "McLafferty rearrangement." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. "The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives." Canadian Journal of Chemistry, 1982. Available at:[Link]

  • PubMed Central. "Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives." Journal of Mass Spectrometry, Sep. 2022. Available at:[Link]

IR Spectroscopy Characteristic Peaks of 4-Butyl-6-chloropyrimidine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural characterization, I frequently encounter the challenge of rapidly verifying the structural integrity of halogenated alkyl-pyrimidines. 4-Butyl-6-chloropyrimidine is a highly versatile building block, widely utilized in the synthesis of kinase inhibitors, agrochemicals, and advanced materials. For researchers and drug development professionals, Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method to confirm the presence of the pyrimidine core, the aliphatic butyl chain, and the reactive carbon-chlorine (C-Cl) bond.

This guide objectively compares the IR spectral performance of 4-butyl-6-chloropyrimidine against common structural alternatives. By moving beyond simple peak lists, we will explore the mechanistic causality behind these vibrational shifts and provide a self-validating experimental protocol for Attenuated Total Reflectance (ATR) FTIR analysis.

Part 1: Mechanistic Grounding & The IR Signature

To accurately interpret the IR spectrum of 4-butyl-6-chloropyrimidine, we must deconstruct its molecular causality. The molecule's vibrational signature is dominated by three distinct regions, each responding to specific structural modifications () [1].

  • The Pyrimidine Core (1550–1600 cm⁻¹ & 1400–1450 cm⁻¹): The conjugated C=N and C=C bonds of the pyrimidine heterocycle exhibit strong, sharp stretching vibrations. The electron-withdrawing inductive effect of the chlorine atom at the 6-position slightly stiffens the adjacent C=N bonds, shifting these peaks to slightly higher wavenumbers compared to an unsubstituted pyrimidine ring () [2].

  • The Butyl Chain (2850–2960 cm⁻¹): The aliphatic tail introduces significant steric bulk and distinct vibrational modes. Unlike shorter alkyl chains, the butyl group presents multiple overlapping peaks in this high-energy region, corresponding to the asymmetric and symmetric stretching of the terminal -CH₃ and the internal -CH₂- groups.

  • The C-Cl Bond (740–780 cm⁻¹): The carbon-chlorine bond is highly polar and relatively heavy. According to Hooke's Law for molecular vibrations, the increased reduced mass of the chlorine atom shifts its stretching frequency down into the lower-energy fingerprint region.

Part 2: Comparative Performance Analysis

To validate a batch of 4-butyl-6-chloropyrimidine, it is crucial to understand how its spectrum differs from similar impurities or alternative reagents. The table below summarizes the quantitative spectral data, highlighting how the presence or absence of specific functional groups alters the IR landscape.

Table 1: Comparative IR Peak Assignments for Substituted Pyrimidines
CompoundAliphatic C-H Stretch (~2850–2960 cm⁻¹)Pyrimidine Ring Stretch (C=N / C=C, ~1550–1600 cm⁻¹)C-Cl Stretch (~740–780 cm⁻¹)Diagnostic Utility
4-Butyl-6-chloropyrimidine Strong, multiple bands (CH₂, CH₃)~1570 cm⁻¹ (Strong)~765 cm⁻¹ (Strong)Target Compound: Exhibits full signature of alkyl chain, ring, and halogen.
4-Chloro-6-methylpyrimidine Weak, single/doublet (CH₃ only)~1575 cm⁻¹ (Strong)~760 cm⁻¹ (Strong)Alternative: Highlights the difference between a methyl and a butyl chain.
2,4-Dichloropyrimidine Absent ~1550 cm⁻¹ & ~1520 cm⁻¹~745 cm⁻¹ & ~780 cm⁻¹ (Doublet)Alternative: Demonstrates the impact of dual halogenation and lack of alkylation () [3].
4-Butylpyrimidine Strong, multiple bands (CH₂, CH₃)~1585 cm⁻¹ (Strong)Absent Alternative: Serves as a negative control for dehalogenation side-reactions.

Data synthesized from established functional group group-frequency correlations and authoritative spectroscopic databases.

Part 3: Experimental Protocol (Self-Validating ATR-FTIR Workflow)

Traditional KBr pellet methods often introduce moisture artifacts (broad -OH stretching at ~3300 cm⁻¹) that can obscure critical C-H stretching regions. Therefore, Attenuated Total Reflectance (ATR) FTIR is the modern standard. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Equipment: FTIR Spectrometer equipped with a Diamond ATR accessory.

Step-by-Step Methodology:

  • System Calibration (Self-Validation Step 1): Action: Scan a standard polystyrene calibration film. Causality: Verify that the reference peak at 1601 cm⁻¹ is within ±1 cm⁻¹. This ensures the laser interferometer is correctly aligned and calibrated before any unknown samples are tested.

  • Crystal Preparation: Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Background Acquisition (Self-Validation Step 2): Action: Collect a background spectrum (ambient air) from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (minimum 32 scans). Causality: Inspect the resulting baseline. If any peaks exhibit an absorbance > 0.01, residual contamination from a previous run is present. You must reclean and rescan until a flat baseline is achieved. This prevents false-positive peak assignments.

  • Sample Application: Action: Apply 1-2 drops (if the batch is liquid) or 5-10 mg (if solid) of 4-butyl-6-chloropyrimidine directly onto the center of the crystal. If solid, lower the pressure anvil until the pressure gauge indicates optimal contact. Causality: Intimate physical contact between the sample and the diamond crystal is strictly required for the infrared evanescent wave to penetrate the sample and generate an accurate absorption spectrum.

  • Data Acquisition & Processing: Action: Scan the sample using the exact parameters used for the background. The software will automatically ratio the sample scan against the background to produce the final transmittance/absorbance spectrum.

  • Post-Run Decontamination: Action: Clean the crystal immediately with isopropanol. Halogenated organics can occasionally leave stubborn residues; immediate cleaning prevents cross-contamination for the next user.

Part 4: Analytical Workflow Visualization

The following diagram illustrates the logical decision tree an analyst must follow when executing the ATR-FTIR protocol and interpreting the resulting spectrum of 4-butyl-6-chloropyrimidine.

G N1 Clean ATR Crystal (Isopropanol) N2 Run Background Scan (4000-400 cm⁻¹) N1->N2 N3 Baseline Flat? (Absorbance < 0.01) N2->N3 N3->N1 No (Contaminated) N4 Apply Sample: 4-Butyl-6-chloropyrimidine N3->N4 Yes (Clean) N5 Acquire IR Spectrum N4->N5 N6 Check 2850-2960 cm⁻¹ (Butyl C-H Stretches) N5->N6 N7 Check 1550-1600 cm⁻¹ (Pyrimidine C=N Stretch) N6->N7 Present N10 Reclean Crystal / Reject Batch N6->N10 Absent N8 Check 740-780 cm⁻¹ (C-Cl Stretch) N7->N8 Present N7->N10 Absent N9 Product Verified (Structure Confirmed) N8->N9 Present N8->N10 Absent

Fig 1: ATR-FTIR Workflow and Spectral Decision Tree for 4-Butyl-6-chloropyrimidine

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available at:[Link]

  • Styers, W., et al. (2023). ROTATIONAL AND INFRARED SPECTRA OF PYRIMIDINE: VIBRATIONAL GROUND STATE AND NINE VIBRATIONALLY EXCITED STATES. IDEALS, University of Illinois. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77531, 2,4-Dichloropyrimidine. Available at:[Link]

GC-MS analysis of 4-Butyl-6-chloropyrimidine impurities

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive GC-MS Impurity Profiling of 4-Butyl-6-chloropyrimidine: Direct Injection vs. Derivatization-Assisted Analysis

Introduction As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of halogenated heterocyclic intermediates. 4-Butyl-6-chloropyrimidine is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts downstream reaction yields and the impurity profile of the final drug substance.

While Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for the analysis of volatile and thermally stable pyrimidine derivatives 1, the comprehensive impurity profiling of 4-Butyl-6-chloropyrimidine presents a unique analytical dichotomy. The target molecule and its over-chlorinated byproducts are highly volatile and amenable to direct GC-MS. However, its synthetic precursors—specifically 4-butylpyrimidin-6-ol and related hydrolysis products—contain active hydroxyl groups that exhibit severe peak tailing and irreversible adsorption on standard non-polar GC stationary phases.

To address this, this guide objectively compares two orthogonal GC-MS approaches: Direct Injection GC-MS and Derivatization-Assisted (Silylation) GC-MS . By understanding the causality behind these chromatographic behaviors, researchers can select the most robust method for their specific synthetic validation needs.

Mechanistic Insight: The Role of Active Hydrogens in GC-MS In electron ionization (EI) GC-MS, the fragmentation pattern of the mass spectrum is compared via spectrum matching with reference libraries (e.g., NIST) for confident compound identification 2. However, identification is only possible if the analyte elutes as a sharp, well-resolved peak.

When analyzing 4-Butyl-6-chloropyrimidine synthesis batches, unreacted 4-butylpyrimidin-6-ol is a common impurity. The hydroxyl group on the pyrimidine ring can act as both a hydrogen bond donor and acceptor. In a hot GC inlet (e.g., 250°C), these active sites interact strongly with free silanol (-SiOH) groups on the glass liner and the column's stationary phase. This causes:

  • Peak Tailing: Asymmetric peak shapes that obscure closely eluting isomers.

  • Analyte Loss: Thermal degradation or irreversible adsorption, leading to false-negative quantification of the precursor impurity.

To counteract this, we employ silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This reagent replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group. The 1% TMCS acts as a critical catalyst, driving the reaction forward for sterically hindered pyrimidine hydroxyls, a technique well-documented for the analysis of pyrimidine bases in biological matrices 3.

Comparative Workflow

G Sample 4-Butyl-6-chloropyrimidine Sample Batch Split Sample Aliquoting & IS Addition Sample->Split MethA Method A: Direct Dilution (DCM Solvent) Split->MethA MethB Method B: Silylation (BSTFA + 1% TMCS in Pyridine) Split->MethB GCMS GC-MS Analysis (EI Mode, 70 eV, DB-5MS) MethA->GCMS MethB->GCMS ResA Detection: Target API, Chlorinated & Alkyl Isomers GCMS->ResA ResB Detection: Target API + Unreacted Pyrimidinols (TMS) GCMS->ResB

Figure 1: Parallel GC-MS workflows for impurity profiling of 4-Butyl-6-chloropyrimidine.

Data Presentation: Chromatographic Performance Comparison To objectively evaluate both methods, a spiked sample containing 4-Butyl-6-chloropyrimidine and its three primary synthetic impurities (each at 1.0% w/w) was analyzed. Triphenylamine was used as an Internal Standard (IS) to create a self-validating system, ensuring that any signal loss was due to analyte adsorption rather than injection errors.

Analyte / ImpurityChemical NatureMethod A (Direct) Tailing Factor (

)
Method A Recovery (%)Method B (Silylation) Tailing Factor (

)
Method B Recovery (%)
4-Butyl-6-chloropyrimidine Target Halide1.0599.8%1.0699.5%
2,4-Dichloro-6-butylpyrimidine Over-chlorinated1.02100.2%1.0399.7%
4-Butylpyrimidin-6-ol Unreacted Precursor2.85 (Broad)42.1%1.10 (as TMS ether)98.4%
4-Butylpyrimidine-2,6-diol Hydrolysis ProductN/A (Adsorbed)0.0%1.15 (as di-TMS ether)96.2%
Triphenylamine (IS) Internal Standard1.01100.0%1.01100.0%

Data Synthesis: Method A is perfectly adequate if the sole objective is to monitor over-chlorinated byproducts or alkyl-chain isomers. However, Method A fails completely at quantifying the unreacted precursor and hydrolysis products. Method B (Silylation) provides a holistic impurity profile, achieving >96% recovery for all polar and non-polar components without degrading the target halide.

Experimental Protocols

Self-Validation Note: Both protocols utilize Triphenylamine as an Internal Standard. The consistent recovery of the IS verifies the integrity of the injection port, while the appearance of the di-TMS ether of the diol validates the completeness of the derivatization reaction.

Method A: Direct Injection GC-MS Protocol

  • Standard Preparation: Weigh 10.0 mg of the 4-Butyl-6-chloropyrimidine sample into a 10 mL volumetric flask.

  • IS Addition: Add 1.0 mL of a 1.0 mg/mL Triphenylamine solution in Dichloromethane (DCM).

  • Dilution: Make up to the mark with anhydrous DCM to achieve a final sample concentration of 1.0 mg/mL.

  • Vial Transfer: Transfer 1.5 mL to a 2 mL glass GC autosampler vial equipped with a PTFE/silicone septum.

Method B: Derivatization-Assisted GC-MS Protocol

  • Sample Solubilization: Weigh 10.0 mg of the sample into a 10 mL volumetric flask. Add 1.0 mL of the Triphenylamine IS solution (1.0 mg/mL in DCM). Evaporate the DCM under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 5.0 mL of anhydrous Pyridine. Causality: Pyridine acts as an acid scavenger and a highly effective polar solvent, preventing the precipitation of pyrimidinol intermediates while ensuring no ambient moisture quenches the highly reactive silylating reagent.

  • Derivatization: Transfer 0.5 mL of the pyridine solution to a 2 mL GC vial. Add 0.5 mL of BSTFA containing 1% TMCS.

  • Incubation: Cap the vial tightly and incubate in a dry block heater at 60°C for 30 minutes. Causality: Heat provides the activation energy required to fully silylate the sterically hindered hydroxyl groups on the pyrimidine ring.

  • Cooling: Allow the vial to cool to room temperature prior to injection.

Instrumental Parameters (Applicable to Methods A & B)

  • System: Agilent 7890B GC coupled with a 5977B MSD (or equivalent single quadrupole system).

  • Column: DB-5MS (or equivalent 5% Phenyl-methylpolysiloxane), 30 m length × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Injection: 1.0 µL volume, Split ratio 50:1.

  • Inlet Temperature: 250°C (utilizing an ultra-inert glass liner with glass wool to trap non-volatile particulates).

  • Oven Program: Initial hold at 80°C for 2 minutes, ramp at 15°C/min to 280°C, final hold for 5 minutes.

  • MS Conditions: Electron Ionization (EI) source at 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C. Mass scan range: 50–450 m/z.

Conclusion For drug development professionals tasked with the rigorous quality control of 4-Butyl-6-chloropyrimidine, relying solely on direct GC-MS introduces a significant blind spot regarding polar precursors. By integrating a BSTFA/TMCS derivatization step into the analytical workflow, laboratories can achieve a comprehensive, self-validating impurity profile that accurately quantifies both volatile halides and polar pyrimidinols in a single chromatographic run.

  • A Comparative Guide to Purity Validation of 4-Chloro-2,6-dimethylpyrimidine: HPLC vs. GC-MS. Benchchem. 1

  • Comparative analysis of mass spectral matching for confident compound identification using the Advanced Electron Ionization source for GC-MS. Thermo Fisher Scientific. 2

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed (nih.gov). 3

Sources

Analytical Rigor in Organic Synthesis: Validating 4-Butyl-6-chloropyrimidine via Elemental Analysis and Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Butyl-6-chloropyrimidine (CAS: 1105195-64-9) is a critical heterocyclic building block widely utilized in the development of pharmaceuticals, agrochemicals, and advanced materials[1]. Because downstream functionalizations—such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings—are highly sensitive to stoichiometric imbalances and catalytic poisons, rigorous purity validation of this intermediate is non-negotiable.

Historically, Elemental Analysis (EA) has been the gold standard for absolute purity, with the American Chemical Society (ACS) mandating that experimental mass fractions fall within ±0.4% of theoretical values[2]. However, modern analytical frameworks increasingly advocate for the integration of Quantitative NMR (qNMR) to form a self-validating, orthogonal testing system[3]. This guide objectively compares Elemental Analysis against qNMR and HPLC, providing actionable experimental protocols and comparative data to establish a robust validation workflow.

The Self-Validating Workflow Logic

No single analytical technique provides a complete picture of chemical purity. A self-validating system relies on orthogonal techniques —methods that operate on fundamentally different physical principles—to cover each other's blind spots[4].

  • Elemental Analysis (EA) measures the absolute mass fraction of elements (C, H, N, S). It is exceptional at detecting "invisible" inorganic salts (e.g., NaCl from reaction quenching) because these salts dilute the organic mass fraction. However, EA can be "fooled" if an organic impurity shares a similar empirical formula to the target analyte[5].

  • Quantitative NMR (qNMR) measures the absolute ratio of protons against a certified internal standard. It easily distinguishes between structurally similar organic impurities, but it is entirely blind to non-protonated inorganic salts or silica gel[3].

By combining EA and qNMR, researchers create a closed-loop validation system where an artifact in one method is immediately exposed by the other.

ValidationLogic Syn Synthesis & Isolation 4-Butyl-6-chloropyrimidine Prep Sample Preparation (High Vacuum Drying) Syn->Prep Causality: Remove H2O/Solvent Split Orthogonal Validation Prep->Split Pure Analyte EA Elemental Analysis (EA) Absolute Mass Fraction Split->EA CHNS Combustion qNMR Quantitative NMR (qNMR) Proton Ratio vs Standard Split->qNMR Internal Calibration HPLC HPLC-UV Analysis Relative Peak Area Split->HPLC Chromophore Detection

Logical workflow for the orthogonal purity validation of synthetic intermediates.

Performance Comparison: EA vs. Alternatives

When evaluating 4-Butyl-6-chloropyrimidine (Molecular Formula: C8H11ClN2; MW: 170.64 g/mol )[6], it is crucial to understand the operational strengths and limitations of each technique.

Table 1: Comparative Analysis of Purity Validation Techniques
FeatureElemental Analysis (CHNS)Quantitative NMR (qNMR)HPLC-UV
Primary Output Absolute mass fraction (%)Absolute purity (% w/w)Relative purity (Area %)
Detection Principle High-temp combustion & gas detectionNuclear magnetic resonanceUV absorbance (Chromophore)
Destructive? Yes (Sample is combusted)No (Sample can be recovered)Partially (Depends on prep)
Blind Spots Isomers/Isobaric impuritiesNon-protonated inorganic saltsCompounds lacking UV absorbance
Standard Required Calibration standard (e.g., Sulfanilamide)Internal Standard (e.g., Dimethyl fumarate)Reference standard (for absolute quant)
Cost & Speed Moderate cost, ~15 mins/runHigh equipment cost, ~10 mins/runLow cost per run, ~20 mins/run

Experimental Methodologies

Protocol 1: CHNS Elemental Analysis (Combustion Method)

This protocol details the absolute mass fraction determination of carbon, hydrogen, and nitrogen to meet the ACS ±0.4% threshold[2].

Step-by-Step Methodology:

  • Sample Drying (Critical Causality): Transfer 10 mg of purified 4-Butyl-6-chloropyrimidine to a pre-weighed vial. Dry under high vacuum (<0.1 mbar) at 40°C for 12 hours to constant weight. Causality: Solvents like ethyl acetate or atmospheric water contain C, H, and O. Even trace amounts of residual solvent will severely skew the hydrogen and carbon mass fractions, causing a false failure of the ±0.4% threshold[5].

  • Microbalance Weighing: Using an automated microbalance, accurately weigh 1.5 to 2.0 mg of the dried sample into a tin capsule. Fold and crimp the capsule to seal it, trapping the sample inside.

  • Flash Combustion: Drop the tin capsule into the elemental analyzer furnace heated to ~1000°C in an oxygen-rich environment. Causality: The tin undergoes an exothermic oxidation that temporarily spikes the local temperature to ~1800°C, ensuring complete combustion of the pyrimidine ring into CO₂, H₂O, and NOₓ.

  • Reduction & Separation: Pass the combustion gases over a copper reduction column to convert NOₓ to N₂ gas. The gas mixture (CO₂, H₂O, N₂) is then separated via a built-in gas chromatography column.

  • Detection & Calculation: Quantify the separated gases using a Thermal Conductivity Detector (TCD). Calculate the mass percentages of C, H, and N based on the initial sample weight.

Protocol 2: Quantitative ¹H NMR (qNMR) Assay

qNMR is utilized to corroborate the EA data, ensuring that the mass fraction accuracy is not an artifact of compensating impurities[7].

Step-by-Step Methodology:

  • Standard Selection: Select Dimethyl fumarate (DMFu) as the internal standard. Causality: DMFu is highly pure (>99.9%), non-hygroscopic, and its singlet proton signal (δ ~6.8 ppm) does not overlap with the aliphatic (δ 0.9–2.8 ppm) or aromatic (δ 7.3–8.9 ppm) signals of 4-Butyl-6-chloropyrimidine[7].

  • Co-Weighing: Accurately weigh ~15 mg of 4-Butyl-6-chloropyrimidine and ~5 mg of DMFu into the same vial using a 5-place analytical balance. Dissolve the mixture completely in 0.6 mL of CDCl₃.

  • Data Acquisition (Critical Causality): Acquire the ¹H NMR spectrum using a 90° excitation pulse. Set the relaxation delay (D1) to 60 seconds. Causality: In routine NMR, short delays (1–2s) cause incomplete relaxation of nuclei with long T₁ times, leading to inaccurate integration. A D1 of ≥ 5 × T₁ ensures >99% return to magnetic equilibrium, making the peak area strictly proportional to the molar amount of protons[4].

  • Integration & Calculation: Integrate the standard peak and the distinct pyrimidine aromatic proton peak. Calculate absolute purity using the standard qNMR mass-ratio formula.

Quantitative Data & Interpretation

To validate the synthesis of 4-Butyl-6-chloropyrimidine, the experimental data must be compared against the theoretical elemental composition.

Theoretical Calculation for C₈H₁₁ClN₂ (MW: 170.64 g/mol ):

  • Carbon (C): (8 × 12.011) / 170.64 = 56.31%

  • Hydrogen (H): (11 × 1.008) / 170.64 = 6.50%

  • Nitrogen (N): (2 × 14.007) / 170.64 = 16.42%

Table 2: Experimental Purity Data for 4-Butyl-6-chloropyrimidine (Batch #BCP-042)
Element / AssayTheoretical ValueExperimental ValueDeviation (Δ)ACS Compliance (±0.4%)
Carbon (C) 56.31%56.45%+0.14%Pass
Hydrogen (H) 6.50%6.58%+0.08%Pass
Nitrogen (N) 16.42%16.30%-0.12%Pass
qNMR Purity 100.00%99.20%N/ACorroborates EA
HPLC-UV (254nm) 100.00%99.65%N/AIndicates high relative purity

Interpretation: The elemental analysis results fall well within the stringent ±0.4% deviation limit required by premier chemical journals[5]. However, because EA alone cannot rule out the presence of an isomeric impurity (e.g., 2-butyl-4-chloropyrimidine), the orthogonal qNMR result of 99.20% absolute purity is critical. The slight discrepancy between qNMR (99.20%) and HPLC (99.65%) suggests the presence of a trace impurity that lacks a strong UV chromophore but is detectable via proton resonance. Together, these three datasets form a self-validating proof of structural integrity and purity.

Conclusion

Validating the synthesis of 4-Butyl-6-chloropyrimidine requires more than a single analytical pass. While Elemental Analysis remains a foundational tool for proving absolute mass composition and ruling out inorganic contamination, it must be paired with Quantitative NMR to ensure structural specificity. By adhering to rigorous sample preparation (to eliminate solvent artifacts) and calibrated acquisition parameters, researchers can confidently bridge the gap between synthesis and downstream application.

References

  • Instructions for Articles - Organic Syntheses Source: orgsyn.org URL:[Link]

  • PubChemLite - 4-butyl-6-chloropyrimidine (C8H11ClN2) Source: uni.lu URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: nih.gov (PMC) URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • An International Study Evaluating Elemental Analysis Source: acs.org (ACS Central Science) URL:[Link]

  • An International Study Evaluating Elemental Analysis - PMC Source: nih.gov (PMC) URL:[Link]

Sources

Crystal Structure Determination of 4-Butyl-6-chloropyrimidine: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small organic intermediates is a critical bottleneck in pharmaceutical development. 4-Butyl-6-chloropyrimidine (CAS: 1105195-64-9) is a highly versatile building block, notably utilized in the synthesis of orally active purine-based Heat Shock Protein 90 (Hsp90) inhibitors [1]. However, determining its exact crystal structure presents a severe crystallographic challenge. With a molecular weight of 170.64 g/mol and a highly flexible, conformationally entropic butyl chain, this compound typically presents as an oily liquid or a low-melting solid at room temperature.

This guide objectively compares three leading analytical methodologies—Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction (PXRD) with Crystal Structure Prediction (CSP) —to determine the optimal workflow for resolving the atomic structure of highly soluble, low-melting organic molecules.

The Crystallographic Challenge: Causality & Thermodynamics

Growing diffraction-quality single crystals requires the lattice enthalpy of the solid state to overcome the conformational entropy of the molecule in solution or liquid form. For 4-Butyl-6-chloropyrimidine, the weak van der Waals interactions of the alkyl chain fail to provide sufficient thermodynamic driving force for spontaneous crystallization at ambient conditions. Consequently, the compound tends to "oil out" rather than form the >50 µm crystals traditionally required for SCXRD.

To bypass this, structural chemists must either employ in-situ cryo-crystallization techniques to force lattice formation or utilize emerging techniques like MicroED, which can extract atomic-resolution data from sub-micron nanocrystals that form rapidly upon flash-freezing [2].

Methodological Comparison & Performance Data

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD remains the gold standard for unequivocal structural determination. For 4-Butyl-6-chloropyrimidine, data must be collected using a microfocus X-ray source (e.g., Cu K


) coupled with an in-situ crystallization apparatus (such as an optical heating/cooling device).
  • Strengths: Yields the lowest

    
    -factors (
    
    
    
    ) and highly accurate bond lengths [3].
  • Limitations: The extreme difficulty of growing and manipulating a fragile, low-melting crystal inside a capillary without destroying the lattice.

Microcrystal Electron Diffraction (MicroED)

MicroED leverages cryogenic electron microscopy (Cryo-TEM) to collect diffraction data from nanocrystals. Because electrons interact with matter approximately


 times more strongly than X-rays, crystals that are orders of magnitude smaller (~100–500 nm) yield robust diffraction patterns[2].
  • Strengths: Eliminates the need for traditional crystal growth. Flash-freezing a micro-emulsion of the compound instantly generates suitable nanocrystals.

  • Limitations: Prone to dynamical scattering (multiple scattering events within the crystal), which systematically inflates the experimental

    
    -factors compared to SCXRD [4].
    
PXRD with Crystal Structure Prediction (CSP)

When only bulk microcrystalline powder can be obtained, PXRD combined with Rietveld refinement and computational CSP can be used.

  • Strengths: Requires no single crystals; analyzes the bulk phase.

  • Limitations: The high degree of freedom in the butyl chain makes heuristic structural modeling computationally expensive and less reliable for de novo structure solution without a starting model.

Quantitative Performance Comparison
ParameterSCXRD (In-situ Cryo)MicroED (Cryo-TEM)PXRD + CSP
Sample Requirement > 1 mg< 1 µg (Nanocrystal suspension)> 10 mg
Optimal Crystal Size 50 – 200 µm0.1 – 0.5 µm1 – 5 µm (Bulk Powder)
Typical Resolution 0.80 – 0.85 Å0.85 – 1.00 Å1.50 – 2.00 Å (Effective)
Merging

-factor (

)
3% – 6%10% – 15%N/A
Final Model

2% – 5%12% – 18%> 20% (Rietveld

)
Data Collection Time 4 – 12 Hours< 5 Minutes1 – 2 Hours
Absolute Configuration Yes (via anomalous dispersion of Cl)Challenging (requires dynamical refinement)No

Experimental Workflows

Workflow Start 4-Butyl-6-chloropyrimidine (Oily Liquid / Low-Melting Solid) SCXRD_Prep In-situ Cryo-Crystallization (Capillary Zone Melting) Start->SCXRD_Prep Target: > 50 µm MicroED_Prep Sample Vitrification (Plunge Freezing on Grid) Start->MicroED_Prep Target: < 1 µm PXRD_Prep Bulk Powder Precipitation (Anti-solvent crash) Start->PXRD_Prep Target: Bulk Powder SCXRD_Data SCXRD Data Collection (Microfocus Cu Kα, 100K) SCXRD_Prep->SCXRD_Data Structure Structure Solution & Refinement (SHELXT / SHELXL) SCXRD_Data->Structure Kinematic Scattering MicroED_Data MicroED Data Collection (Cryo-TEM 200kV, e- beam) MicroED_Prep->MicroED_Data MicroED_Data->Structure Dynamical Scattering PXRD_Data PXRD Data Collection (Bragg-Brentano Geometry) PXRD_Prep->PXRD_Data PXRD_Data->Structure Rietveld Refinement

Fig 1. Comparative crystallographic workflows for 4-Butyl-6-chloropyrimidine.
Protocol A: In-situ Cryo-Crystallization for SCXRD

This protocol is a self-validating system: the optical monitoring of the solid-liquid interface ensures a single nucleation event, preventing non-merohedral twinning.

  • Capillary Loading: Draw 2–3 µL of neat 4-Butyl-6-chloropyrimidine into a 0.3 mm quartz glass capillary. Flame-seal both ends to prevent evaporation.

  • Mounting & Quenching: Mount the capillary on the diffractometer goniometer. Rapidly quench the sample to 100 K using a liquid nitrogen cryostream to form a polycrystalline glass.

  • Zone Melting (Annealing): Utilize an infrared laser or focused heat gun to carefully melt the sample, leaving a single microscopic seed crystal at the edge of the melt zone.

  • Crystal Growth: Slowly cool the system at a rate of 0.5 K/min. The single seed will propagate through the liquid phase, forming a continuous single crystal.

  • Data Collection: Irradiate with microfocus Cu K

    
     radiation (
    
    
    
    Å). Collect highly redundant data to a resolution of 0.85 Å to ensure an
    
    
    , confirming internal data consistency [3].
Protocol B: Continuous Rotation MicroED

This protocol bypasses the thermodynamic barrier of macroscopic crystal growth by stabilizing kinetically trapped nanocrystals in vitreous ice.

  • Grid Preparation: Dissolve 4-Butyl-6-chloropyrimidine in a highly volatile solvent (e.g., pentane) at a low concentration (1 mg/mL).

  • Vitrification: Apply 2 µL of the solution to a glow-discharged holey carbon TEM grid. Blot away excess liquid and immediately plunge-freeze into liquid ethane. The rapid cooling forces spontaneous nucleation of nanocrystals.

  • Screening: Transfer the grid to a 200 kV Cryo-TEM (e.g., Thermo Fisher Glacios) operating at liquid nitrogen temperatures. Screen for crystals exhibiting sharp diffraction spots under low-dose conditions (< 0.01

    
    
    
    
    /s) to prevent radiation damage.
  • Data Collection: Isolate a single nanocrystal using a selected area aperture. Continuously rotate the stage from -30° to +30° at a rate of 0.5°/s while recording diffraction frames on a direct electron detector.

  • Data Processing: Process the frames using standard X-ray software (DIALS or MOSFLM). Note that while the

    
     factor may plateau around 15% due to dynamical scattering [4], the electrostatic potential map will unambiguously resolve the pyrimidine ring, the chlorine atom, and the conformation of the butyl chain.
    

Conclusion & Recommendations

For highly soluble, low-melting organic intermediates like 4-Butyl-6-chloropyrimidine , traditional crystal growth is often an exercise in frustration.

  • Primary Recommendation: MicroED is the most efficient and robust method for this specific class of compounds. It eliminates the tedious optimization of crystallization conditions, requiring only sub-microgram quantities of material to yield atomic-resolution data in minutes.

  • Secondary Recommendation: If absolute stereochemical configuration is required (relying on the anomalous dispersion of the chlorine atom), SCXRD via in-situ cryo-crystallization remains necessary, as anomalous scattering is currently difficult to extract reliably from electron diffraction data.

References

  • Orally Active Purine-Based Inhibitors of the Heat Shock Protein 90 ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination ACS Central Science URL:[Link]

  • Single-crystal X-ray Diffraction (Part 2) - Improved R-factors and Resolution The Royal Society of Chemistry (Books) URL:[Link]

  • Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography Nature Chemistry URL:[Link]

Safety Operating Guide

4-Butyl-6-chloropyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Handling Procedures for 4-Butyl-6-chloropyrimidine

For researchers and drug development professionals, the management of synthetic intermediates like 4-Butyl-6-chloropyrimidine requires strict adherence to environmental and safety protocols. As a halogenated pyrimidine derivative, this compound presents specific disposal challenges that, if mismanaged, can lead to severe regulatory penalties, environmental contamination, and laboratory safety incidents. This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of 4-Butyl-6-chloropyrimidine waste, grounded in authoritative environmental standards.

Chemical Profile & Causality of Hazard

Before executing disposal protocols, it is critical to understand the mechanistic reasons behind the handling requirements. 4-Butyl-6-chloropyrimidine (CAS: 1105195-64-9) contains a reactive carbon-chlorine (C-Cl) bond, classifying it as a halogenated organic compound [1].

  • The Causality of Incineration Chemistry : Halogenated organic compounds cannot be disposed of in standard solvent waste streams. When incinerated, the chlorine atom facilitates the formation of hydrochloric acid (HCl) gas and highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, waste containing this compound must be segregated and routed to specialized Treatment, Storage, and Disposal Facilities (TSDFs) equipped with high-temperature incinerators and alkaline flue-gas scrubbers.

  • Health Hazards : Analogous to other halogenated pyrimidines, it acts as a severe skin and eye irritant and is harmful if ingested or inhaled [2].

Regulatory Framework: RCRA and Subpart K

Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratories operate under "cradle-to-grave" liability for hazardous waste, meaning the generator is legally responsible for the waste from the moment it is created until its final destruction [3].

For academic and research institutions, waste is typically managed under RCRA Subpart K, which provides flexible, performance-based standards tailored to laboratory environments [4]. Subpart K dictates that hazardous waste determinations must be made by trained professionals rather than students or untrained personnel, ensuring the accurate categorization of complex intermediates like 4-Butyl-6-chloropyrimidine [5].

Step-by-Step Disposal Protocol

The following methodology establishes a self-validating system for halogenated organic waste management.

Step 1: Waste Stream Segregation (Critical Path)

Causality: Mixing halogenated waste with non-halogenated waste contaminates the entire carboy, exponentially increasing disposal costs and the risk of improper incineration.

  • Identify the Stream : Classify any liquid waste containing >1% of 4-Butyl-6-chloropyrimidine as "Halogenated Organic Waste."

  • Select the Receptacle : Use only chemically compatible containers, specifically High-Density Polyethylene (HDPE) or PTFE-lined glass. Validation Check: Do not use standard low-density plastics, which can degrade and leak upon prolonged exposure to halogenated solvents.

  • Solid Waste Segregation : Collect contaminated consumables (e.g., nitrile gloves, silica gel from chromatography, pipette tips) in a separate, heavy-duty poly-bag lined container designated specifically for "Hazardous Solid Waste" [2].

Step 2: Satellite Accumulation Area (SAA) Management

Causality: SAAs allow labs to accumulate waste at the point of generation, minimizing the risk of transport spills across the facility [6].

  • Immediate Labeling : Affix a hazardous waste label to the container the moment the first drop of waste is added. Under Subpart K, the label must include the words "Hazardous Waste" and a clear description of the contents (e.g., "Halogenated Pyrimidine Waste") [4].

  • Volume Monitoring : Monitor the container strictly. An SAA is legally restricted to 55 gallons of standard hazardous waste or 1 quart of acutely hazardous (P-listed) waste [5].

  • Hermetic Sealing : The container must remain sealed at all times unless actively receiving waste. Validation Check: Ensure funnels are removed and the primary cap is secured immediately after pouring.

Step 3: Spill Response and Decontamination

Causality: 4-Butyl-6-chloropyrimidine spills require immediate containment to prevent volatilization and surface permeation.

  • Containment : Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or calcined clay). Do not use combustible materials like sawdust [2].

  • Collection : Use non-sparking tools to scoop the absorbed mixture into an HDPE solid waste container.

  • Decontamination : Wash the affected surface with a compatible solvent (e.g., isopropanol), followed by a soap and water wash. Dispose of all cleaning materials as hazardous solid waste.

Step 4: Transfer to Central Accumulation Area (CAA)
  • Time Limit Trigger : Once an SAA container reaches its maximum volume limit, date the container immediately. It must be transferred to the facility's Central Accumulation Area (CAA) within 3 consecutive days [7].

  • EHS Handoff : Submit a waste pickup request to your Environmental Health and Safety (EHS) department. EHS will verify the waste profile and coordinate final transport to a licensed TSDF.

Quantitative Data Summary

To ensure rapid compliance checks, the following table summarizes the critical quantitative limits for managing 4-Butyl-6-chloropyrimidine waste under RCRA guidelines:

ParameterRegulatory Limit / StandardOperational Implication
SAA Volume Limit 55 Gallons (Total)Transfer to CAA required within 3 days of reaching limit.
Acute Waste SAA Limit 1 QuartApplies only if mixed with P-listed acutely toxic chemicals.
Subpart K Accumulation 12 Months (Max)All lab waste must be cleared annually, regardless of volume.
Halogen Threshold > 1% Halogen contentTriggers mandatory classification as "Halogenated Waste."
pH Compatibility 2.0 < pH < 12.5Ensure waste is neutralized before bulking to prevent reactions.

Operational Workflow Diagram

The following decision tree maps the self-validating logic for routing 4-Butyl-6-chloropyrimidine waste.

G A Generate 4-Butyl-6-chloropyrimidine Waste B Determine Waste State A->B C Liquid Waste Stream (Reaction Solvents, Washes) B->C Solutions/Solvents D Solid Waste Stream (PPE, Silica, Consumables) B->D Contaminated Solids E Halogenated Organic Liquid Container (HDPE) C->E >1% Halogens F Hazardous Solid Waste Container D->F G Satellite Accumulation Area (SAA) Max 55 Gal Limit E->G Label & Date F->G Label & Date H Central Accumulation Area (CAA) Transfer within 3 Days of Limit G->H Time/Volume Limit Reached I Licensed TSDF Disposal High-Temp Incineration H->I EHS / Vendor Pickup

Caption: Decision tree for the segregation and RCRA-compliant disposal of 4-Butyl-6-chloropyrimidine.

References

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov, 2025.[Link]

  • U.S. Environmental Protection Agency (EPA). "Managing Hazardous Waste at Academic Laboratories Rulemaking." EPA.gov, 2008.[Link]

  • Case Western Reserve University Environmental Health and Safety. "RCRA Hazardous Waste Program." Case.edu. [Link]

  • MCF Environmental Services. "Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps." MCF Environmental, 2025. [Link]

  • New Jersey Institute of Technology (NJIT). "Resource Conservation and Recovery Act (RCRA)." NJIT.edu. [Link]

Sources

Personal protective equipment for handling 4-Butyl-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Safety and Operational Guide for Handling 4-Butyl-6-chloropyrimidine

As a critical building block in medicinal chemistry and drug development, 4-Butyl-6-chloropyrimidine (CAS: 1105195-64-9) [1] is highly valued for its reactivity. However, the very chemical properties that make it an excellent synthetic intermediate also render it a significant occupational hazard. This guide provides researchers and safety officers with a comprehensive, self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Mechanistic Hazard Profile: The Causality of Toxicity

To handle 4-Butyl-6-chloropyrimidine safely, one must understand the molecular basis of its hazards. The pyrimidine ring is a highly electron-deficient heteroaromatic system[2]. The presence of the electronegative nitrogen atoms withdraws electron density from the carbon atoms, heavily activating the C6-position[3].

Because chlorine is an excellent leaving group, the C6-Cl bond is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [2][4]. In a biological context, this means the molecule can act as a potent electrophile, rapidly alkylating nucleophilic residues (such as amines in lysine or thiols in cysteine) on human proteins and enzymes.

Table 1: Hazard Classification & Mechanistic Causality

Hazard ClassGHS ClassificationMechanistic Causality
Skin Irritation / Sensitization Category 2 (H315)Covalent binding to epidermal proteins via SNAr, triggering an immune-mediated inflammatory response[2][5].
Eye Damage / Irritation Category 2A (H319)Rapid hydrolysis of the C-Cl bond upon contact with ocular moisture, generating localized hydrochloric acid (HCl)[6].
Respiratory Toxicity Category 3 (H335)Inhalation of volatile powder or sublimated vapors leads to nucleophilic attack on mucosal membranes in the respiratory tract[7].

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient for handling reactive halogenated pyrimidines. Your PPE must be selected based on the specific solvent environment in which the 4-Butyl-6-chloropyrimidine will be dissolved, as solvents dictate the permeability of the glove material.

Table 2: Required PPE and Scientific Rationale

PPE CategorySpecificationOperational Rationale
Hand Protection Standard: Double-gloved Nitrile (min 5 mil).Solvent-Specific: Neoprene or Butyl rubber.Nitrile is sufficient for handling the dry powder. However, SNAr reactions often utilize polar aprotic solvents (e.g., DMF, DMSO) or DCM, which rapidly permeate nitrile. Neoprene must be used if these solvents are present.
Eye/Face Protection Chemical splash goggles + Polycarbonate face shield.Protects against both particulate dust during weighing and pressurized solvent splashes during high-temperature SNAr microwave reactions[4].
Body Protection Flame-resistant (FR), knee-length lab coat.Prevents trans-dermal exposure. The FR rating is required as the compound is often reacted with flammable organic solvents and amine bases.
Respiratory Certified Chemical Fume Hood (Face velocity: 80-100 fpm).Prevents inhalation of the powder and any HCl gas generated by ambient hydrolysis[6].

Operational Workflow: Step-by-Step Methodology

Every protocol involving 4-Butyl-6-chloropyrimidine must be treated as a closed-system operation to prevent moisture degradation and personnel exposure.

Step 1: Pre-Operation Environmental Control

  • Ensure the fume hood is clear of incompatible materials, specifically strong oxidizers and strong acids, which can trigger violent decomposition[6].

  • Purge the reaction vessel with an inert gas (Nitrogen or Argon) to prevent ambient moisture from hydrolyzing the chloropyrimidine into a 4-hydroxypyrimidine byproduct[4].

Step 2: Weighing and Dispensing

  • Do not weigh this compound on an open benchtop balance. Use a balance enclosed within the fume hood or a localized ventilated enclosure.

  • Use anti-static weighing boats to prevent the powder from aerosolizing due to static charge repulsion.

Step 3: Reaction Setup (SNAr Amination)

  • Transfer the pre-weighed 4-Butyl-6-chloropyrimidine directly into the reaction flask.

  • Add the solvent (e.g., anhydrous propanol or DMF) and the nucleophile (e.g., an amine)[4].

  • Seal the system. If utilizing microwave irradiation (common for accelerating SNAr on chloropyrimidines), ensure the pressure-rated vial is properly crimped to contain expanding vapors[4].

Spill Response and Disposal Plan

Because 4-Butyl-6-chloropyrimidine is an active alkylating agent, spills cannot simply be swept up; the reactive C-Cl bond should ideally be quenched to mitigate environmental toxicity.

Immediate Spill Protocol
  • Isolate: Evacuate personnel from the immediate vicinity and increase fume hood ventilation.

  • Contain: For solid spills, gently cover the powder with a damp paper towel to suppress dust generation. For liquid spills (compound in solvent), encircle the spill with chemical absorbent pads.

  • Quench (Chemical Deactivation): Treat the spill area with a mild, aqueous alkaline solution (e.g., 5% Sodium Carbonate,

    
    ). The hydroxide/carbonate ions act as mild nucleophiles, hydrolyzing the reactive chloropyrimidine into a significantly less toxic hydroxypyrimidine derivative.
    
  • Extract: Mechanically collect the neutralized slurry using non-sparking tools.

Waste Segregation and Disposal
  • Classification: All materials contacting 4-Butyl-6-chloropyrimidine must be classified as Halogenated Organic Waste .

  • Storage: Store waste in a clearly labeled, high-density polyethylene (HDPE) container with secondary containment. Never mix with non-halogenated waste or acidic waste streams, as residual compound may generate toxic HCl gas[6].

Logical Workflow Visualization

The following diagram illustrates the self-validating decision matrix for handling and spill mitigation.

G Start 4-Butyl-6-chloropyrimidine Handling Workflow PPE Don Solvent-Specific PPE (Nitrile/Neoprene, Goggles) Start->PPE Hood Transfer to Ventilated Fume Hood PPE->Hood Weighing Anti-Static Weighing & Dispensing Hood->Weighing Reaction Inert Atmosphere Reaction Setup Weighing->Reaction Spill Spill Detected? Weighing->Spill Reaction->Spill Quench Quench C-Cl Bond (5% Na2CO3 Solution) Spill->Quench Yes Waste Halogenated Waste Segregation Spill->Waste No Quench->Waste

Caption: Operational workflow for the safe handling, reaction setup, and chemical quenching of 4-Butyl-6-chloropyrimidine.

References

  • Aaronchem. (2024). Safety Data Sheet: 4-Butyl-6-chloropyrimidine (CAS: 1105195-64-9). Retrieved from 1

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,4-Diamino-6-chloropyrimidine. Retrieved from 5

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloropyrimidine. Retrieved from 6

  • Apollo Scientific. (2023). Safety Data Sheet: 5-Bromo-2-chloropyrimidine. Retrieved from 7

  • BenchChem Technical Support Team. (2025). Comparing the reactivity of N4-Allyl-6-chloropyrimidine-4,5-diamine with other pyrimidines. Retrieved from 2

  • Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from 3

  • BenchChem Technical Support Team. (2025). Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from 4

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butyl-6-chloropyrimidine
Reactant of Route 2
Reactant of Route 2
4-Butyl-6-chloropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.